tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLJDLIVSQQLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147422-00-1 | |
| Record name | tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS Number: 1147422-00-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heteroaromatic compound. This molecule is not typically pharmacologically active itself but serves as a crucial building block and intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its unique structural framework makes it a valuable precursor in the development of novel therapeutics, particularly in the field of oncology. This guide provides an in-depth overview of its chemical properties, synthesis, and its application in the creation of potent anticancer agents.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molecular Weight | 226.32 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid, Semi-solid, or liquid lump | [1] |
| Purity | >95% (typical from commercial suppliers) | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
| Boiling Point (Predicted) | 313.8 ± 15.0 °C | [4] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [4] |
| Flash Point (Predicted) | 143.6 ± 20.4 °C | [4] |
| Refractive Index (Predicted) | 1.489 | [4] |
Synthesis Protocol
The following is a general laboratory procedure for the synthesis of this compound.
Reaction: Hydrogenation of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Materials:
-
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
-
Ethylene glycol monomethyl ether
-
Acetic acid
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (e.g., 2.55 g) in a solvent mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).
-
Add a catalytic amount of palladium hydroxide on carbon.
-
Heat the reaction suspension to 70°C for 24 hours under a hydrogen atmosphere (2.0 MPa).
-
After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Concentrate the filtrate under vacuum to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (e.g., 10:1 v/v) as the eluent.
-
The final product is isolated as a viscous liquid.
Application in Drug Discovery: An Intermediate for Tubulin Inhibitors
The primary utility of this compound is as a precursor for the synthesis of biologically active molecules. A notable application is in the creation of 1H-pyrrolo[3,2-c]pyridine derivatives that have demonstrated potent anticancer activity. These derivatives function as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.
Proposed Synthetic Workflow
The octahydro-pyrrolo[3,2-c]pyridine scaffold can be envisioned as a precursor to the aromatic 1H-pyrrolo[3,2-c]pyridine core of the active compounds. A plausible synthetic route would involve the aromatization of the octahydro- intermediate, followed by further functionalization.
Caption: Proposed synthetic pathway from the octahydro- intermediate to active tubulin inhibitors.
Mechanism of Action of Derivatives: Tubulin Polymerization Inhibition
The 1H-pyrrolo[3,2-c]pyridine derivatives synthesized from this intermediate target the cytoskeleton of cancer cells. Specifically, they bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is critical as it halts the cell cycle in the G2/M phase, ultimately inducing apoptosis.
Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin dynamics.
Key Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This assay is fundamental for evaluating the efficacy of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time. Inhibitory compounds will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO) and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add the test compound, positive control, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding the ice-cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by plotting the maximum polymerization rate against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., HeLa, SGC-7901, MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ of the compound.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of novel, potent anticancer agents. Its utility lies in providing the core scaffold for 1H-pyrrolo[3,2-c]pyridine derivatives that effectively inhibit tubulin polymerization, a clinically validated target in oncology. This guide has provided the essential technical information for researchers and drug development professionals to understand and utilize this compound in their research endeavors.
References
Technical Guide: Physicochemical Profile of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1H-octahydropyrrolo[3,2-c]pyridine, a heterocyclic compound featuring a pyrrolopyridine core with a tert-butyloxycarbonyl (Boc) protecting group, represents a valuable building block in medicinal chemistry. The pyrrolopyridine scaffold is a recognized pharmacophore, appearing in various biologically active molecules and approved pharmaceuticals. Derivatives of the pyrrolopyridine class have shown potential as kinase inhibitors, making them significant for research in oncology and inflammatory diseases.[1][2] This document provides a technical overview of the known physical properties of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine, outlines standard experimental protocols for determining these properties, and contextualizes its potential role in drug discovery workflows.
Core Physical Properties
While specific experimental data for the physical properties of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine are not extensively reported in publicly available literature, the following information has been compiled from chemical supplier databases and computational predictions. It is crucial to note that predicted values, especially for boiling and melting points, can differ from experimental findings.
| Property | Value | Source |
| CAS Number | 1147422-00-1 | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| Appearance | Viscous Liquid | [4] |
| Purity | ≥95% | [3] |
| Storage Conditions | Room temperature, dry | [3] |
| Predicted Boiling Point | Data not available | N/A |
| Predicted Melting Point | Data not available | N/A |
| Predicted Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Note: For the isomeric compound 1-Boc-octahydropyrrolo[3,4-b]pyridine (CAS 159877-36-8), a density of 1.1 ± 0.1 g/cm³ and a boiling point of 313.8 ± 15.0 °C at 760 mmHg have been reported.[5] This information is provided for comparative purposes only and should not be attributed to 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine.
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the key physical properties of organic compounds like 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine.
Melting Point Determination
For viscous liquids or semi-solids, the melting point can be determined using a standard melting point apparatus, often by freezing the sample first.
Procedure:
-
Sample Preparation: A small amount of the viscous liquid is placed in a capillary tube and cooled (e.g., using a dry ice/acetone bath) until solidified.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[6][7] A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Procedure (Small Scale):
-
Apparatus: A small test tube containing a few milliliters of the compound and an inverted capillary tube (sealed at one end) is attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube or an oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Measurement: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[5][8][9][10]
Density Determination
The density of a liquid can be determined by measuring its mass and volume.
Procedure:
-
Mass Measurement: A known volume of the liquid is carefully measured using a calibrated volumetric flask or pycnometer.
-
Weighing: The mass of the liquid is determined by weighing the flask before and after adding the sample.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.[11][12][13] For viscous liquids, ensuring complete transfer and accurate volume measurement is critical.
Solubility Determination
Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.
Procedure:
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the degree of dissolution is observed. If the compound dissolves, it is recorded as soluble. If not, the process can be repeated with gentle heating. A range of polar and non-polar solvents should be tested to establish a solubility profile.[3][14][15][16][17]
Predicted Spectral Data
Role in Drug Discovery and Development
The pyrrolopyridine scaffold is of significant interest in drug discovery. Its structural similarity to purines allows derivatives to act as ATP-competitive inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1]
Below is a conceptual workflow illustrating the potential integration of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine in a drug discovery program.
This workflow begins with the chemical modification of the 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine building block to generate a library of diverse derivatives. These compounds are then screened against biological targets, such as kinases, to identify "hits." Promising hits undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a candidate drug for preclinical development.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Densities of Organic Compounds [aim.env.uea.ac.uk]
- 12. mt.com [mt.com]
- 13. science.valenciacollege.edu [science.valenciacollege.edu]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 19. docs.nrel.gov [docs.nrel.gov]
- 20. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Visualizer loader [nmrdb.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. PROSPRE [prospre.ca]
- 24. researchgate.net [researchgate.net]
- 25. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. CASPRE [caspre.ca]
An In-Depth Technical Guide to tert-Butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate. This saturated heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery.
Core Compound Structure and Properties
tert-Butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic molecule featuring a fused pyrrolidine and piperidine ring system. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity.
Chemical Structure:
-
IUPAC Name: tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
-
CAS Number: 1147422-00-1
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Molecular Weight: 226.32 g/mol
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| Physical Form | Solid, semi-solid, or liquid lump | [2] |
| Purity | ≥95% (as commercially available) | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |
| InChI Key | HMLJDLIVSQQLPO-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2CNCCC12 | [1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate is achieved through the hydrogenation of its unsaturated precursor, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Reaction Scheme:
tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate → tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of the target molecule.[3]
Materials:
-
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Starting Material, CAS: 148760-75-2)
-
Ethylene glycol monomethyl ether
-
Acetic acid
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen (H₂) gas
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (e.g., 2.55 g) in a solvent mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).
-
Add a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C) to the solution.
-
Pressurize the reaction vessel with hydrogen gas to 2.0 MPa.
-
Heat the reaction suspension to 70°C and maintain stirring for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the catalyst by filtration.
-
Concentrate the filtrate under vacuum to remove the solvents.
-
Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (10:1, v/v) as the eluent.
-
The final product is isolated as a viscous liquid.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Biological Activity and Signaling Pathways
As of the current literature, there is no specific reported biological activity or signaling pathway associated with tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1147422-00-1). This molecule is primarily utilized as a synthetic intermediate in the development of more complex molecules for drug discovery.
However, the unsaturated pyrrolo[3,2-c]pyridine scaffold, from which the title compound is derived, is found in molecules with a range of biological activities. For instance, certain derivatives of pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase (CSF-1R), which is implicated in various cancers and inflammatory disorders.
Disclaimer: The following diagram illustrates a simplified signaling pathway for FMS kinase, a target of some unsaturated pyrrolo[3,2-c]pyridine derivatives. This is provided for contextual purposes only and does not represent a known activity of tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate.
Illustrative Signaling Pathway for a Related Scaffold
Caption: FMS kinase signaling, a target of related compounds.
Conclusion
tert-Butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate is a well-defined chemical entity with established synthetic routes. Its primary role in the current scientific landscape is that of a versatile intermediate for the synthesis of novel chemical compounds. While the core, unsaturated pyrrolo[3,2-c]pyridine scaffold is of interest in medicinal chemistry, the fully saturated, Boc-protected derivative described herein has not been extensively studied for its own biological activity. Future research may explore the pharmacological profile of this and related saturated heterocyclic systems.
References
- 1. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Data for tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a detailed, predicted analysis of its 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data based on its chemical structure. This guide also includes a documented synthesis protocol and general experimental methodologies for acquiring such spectroscopic data, serving as a valuable resource for researchers working with this and structurally related molecules.
Introduction
This compound (CAS No. 1147422-00-1) is a saturated bicyclic heterocyclic compound incorporating a pyrrolidine and a piperidine ring. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules with potential therapeutic applications. An understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and characterization.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 1147422-00-1
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Molecular Weight: 226.32 g/mol
Predicted Spectroscopic Data
Predicted 1H NMR Spectroscopy Data
The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region, corresponding to the various methylene and methine protons of the fused ring system, along with a characteristic singlet for the tert-butyl group.
Table 1: Predicted 1H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.5 - 3.8 | Multiplet | 2H | Protons on the carbon adjacent to the Boc-protected nitrogen |
| ~2.8 - 3.2 | Multiplet | 4H | Protons on carbons adjacent to the unprotected nitrogen |
| ~1.8 - 2.2 | Multiplet | 2H | Methine protons at the ring junction |
| ~1.5 - 1.8 | Multiplet | 4H | Remaining methylene protons on the piperidine ring |
| 1.47 | Singlet | 9H | tert-butyl (Boc) group protons |
Predicted 13C NMR Spectroscopy Data
The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the various sp³ hybridized carbons of the bicyclic core.
Table 2: Predicted 13C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Carbonyl carbon (C=O) of the Boc group |
| ~80 | Quaternary carbon of the tert-butyl group |
| ~50 - 60 | Carbons adjacent to nitrogen atoms |
| ~40 - 50 | Methine carbons at the ring junction |
| ~25 - 35 | Methylene carbons in the ring system |
| ~28 | Methyl carbons of the tert-butyl group |
Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 226. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Fragment Ion |
| 226 | [M]⁺ Molecular ion |
| 170 | [M - C₄H₈]⁺ Loss of isobutylene from the Boc group |
| 125 | [M - C₅H₉O₂]⁺ Loss of the entire Boc group |
| 57 | [C₄H₉]⁺ tert-butyl cation |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by absorptions corresponding to the C-H bonds of the aliphatic rings and the strong carbonyl stretch of the carbamate.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2850 | Strong | C-H stretching of aliphatic CH₂ and CH groups |
| ~1690 | Strong | C=O stretching of the carbamate (Boc group) |
| ~1470 - 1450 | Medium | C-H bending of CH₂ groups |
| ~1365 | Medium | C-H bending of the tert-butyl group |
| ~1160 | Strong | C-N stretching |
Synthesis and Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of the title compound involves the hydrogenation of its unsaturated precursor, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Reaction Scheme:
Experimental Protocol: A solution of 1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester (2.55 g) is prepared in a solvent mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL). To this solution, a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C) is added. The resulting suspension is then subjected to a hydrogen atmosphere (2.0 MPa) and heated to 70 °C for 24 hours. After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvents. The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol (10:1, v/v), to yield the final product as a viscous liquid.
General Protocol for Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data for an organic compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Place the sample in an NMR tube and acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: Place the sample in the beam of an FT-IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic identification and characterization of an organic compound is depicted below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a detailed predicted spectroscopic analysis for this compound. While experimental data is not widely available, the predicted data herein, in conjunction with the provided synthesis and general experimental protocols, offers a solid foundation for researchers and professionals in the field of drug development and organic synthesis. The structural insights from the predicted spectra are invaluable for the identification and characterization of this important synthetic intermediate.
In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-octahydropyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-octahydropyrrolo[3,2-c]pyridine. The information presented herein is intended to assist researchers and professionals in the fields of chemical synthesis, and drug discovery in the structural elucidation and characterization of this heterocyclic compound.
Introduction
1-Boc-octahydropyrrolo[3,2-c]pyridine is a saturated bicyclic amine protected with a tert-butyloxycarbonyl (Boc) group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate interpretation of its ¹H NMR spectrum is crucial for confirming its synthesis and for the structural analysis of its derivatives.
¹H NMR Spectral Data
The ¹H NMR spectral data for 1-Boc-octahydropyrrolo[3,2-c]pyridine, acquired in deuterochloroform (CDCl₃) at 400 MHz, is summarized in the table below. The proton numbering corresponds to the structure depicted in the accompanying diagram.
| Proton Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 2α, 6α | 3.98 - 3.77 | m | 2H | - |
| 7a | 3.44 - 3.38 | m | 1H | - |
| 2β, 6β | 3.16 - 3.09 | m | 2H | - |
| 4α | 2.64 - 2.50 | m | 1H | - |
| 7 | 2.44 - 2.30 | m | 2H | - |
| 4β | 1.86 - 1.84 | m | 1H | - |
| 3, 5 | 1.64 - 1.60 | m | 4H | - |
| Boc (C(CH₃)₃) | 1.47 | s | 9H | - |
| 3a | 1.27 - 1.20 | m | 1H | - |
Experimental Protocol
Sample Preparation:
A solution of 1-Boc-octahydropyrrolo[3,2-c]pyridine was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
NMR Data Acquisition:
The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The following acquisition parameters were used:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.8 µs
-
Acquisition Time: 4.096 s
-
Spectral Width: 8012.8 Hz
The chemical shifts were referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
Structural and Logical Representations
To aid in the interpretation of the ¹H NMR data and to provide a clear workflow, the following diagrams have been generated using the DOT language.
An In-depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This technical guide provides a detailed overview of the mass spectrometry analysis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characterization by mass spectrometry.
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₂₂N₂O₂[1]
-
Molecular Weight: 226.32 g/mol [2]
-
CAS Number: 1147422-00-1[1]
-
Chemical Structure:
-
The structure consists of a saturated pyrrolo[3,2-c]pyridine bicyclic core with a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.
-
Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| [M+H]⁺ | 227.1754 | Protonated Molecular Ion | High (in ESI) | The base peak in positive ion ESI mode. |
| [M]⁺ | 226.1681 | Molecular Ion | Low to Medium (in EI) | Represents the intact molecule as a radical cation. |
| [M-56]⁺ | 170.1281 | Loss of isobutylene (C₄H₈) | High | A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group. |
| [M-100]⁺ | 126.1155 | Loss of the entire Boc group (C₅H₈O₂) | Medium to High | Represents the octahydropyrrolo[3,2-c]pyridine core. |
| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation | High | A very common and often base peak for Boc-protected compounds. |
Experimental Protocols
A general experimental protocol for acquiring the mass spectrum of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. The final concentration may need optimization based on instrument sensitivity.
-
Acidification (for positive ESI): To promote protonation, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the final solution.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0-4.5 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-400 °C
-
Desolvation Gas Flow (e.g., Nitrogen): 600-800 L/hr
-
Mass Range: m/z 50-500
Visualization of Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for ESI-MS analysis.
Caption: Predicted ESI fragmentation of the target compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for acquiring IR spectra, and a logical workflow for the spectroscopic analysis.
Molecular Structure and Functional Groups
This compound is a bicyclic heterocyclic compound containing several key functional groups that give rise to a characteristic infrared spectrum. The primary functional groups include:
-
Tertiary Amine: Embedded within the saturated bicyclic ring system.
-
Carbamate Group: Specifically, an N-Boc (tert-butyloxycarbonyl) protecting group.
-
Aliphatic C-H Bonds: Present in the tert-butyl group and the saturated ring structure.
The analysis of the IR spectrum allows for the confirmation of the presence of these functional groups and, by extension, the verification of the molecular structure.
Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 2975 - 2950 | Strong | C-H (tert-butyl) | Asymmetric Stretch |
| 2950 - 2850 | Medium-Strong | C-H (ring) | Asymmetric & Symmetric Stretch |
| 1700 - 1680 | Strong | C=O (carbamate) | Stretch |
| 1470 - 1450 | Medium | C-H (CH₂) | Scissoring |
| 1390 - 1365 | Medium-Strong | C-H (tert-butyl) | Bending |
| 1250 - 1150 | Strong | C-O (carbamate) | Stretch |
| 1150 - 1050 | Medium-Strong | C-N (amine/carbamate) | Stretch |
Experimental Protocol for Infrared Spectroscopy
The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound.
1. Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
2. Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method for solid or viscous liquid samples.
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
-
Thin Film (for viscous liquids):
-
Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
KBr Pellet (for solids):
-
Mix a small amount of the finely ground sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in a mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
3. Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: A Happ-Genzel apodization function is commonly used.
4. Data Processing:
-
Background Subtraction: The previously recorded background spectrum is automatically subtracted from the sample spectrum.
-
ATR Correction (if applicable): For ATR data, an ATR correction algorithm should be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction makes the spectrum appear more like a traditional transmission spectrum.
-
Peak Picking and Annotation: Identify and label the wavenumbers of significant absorption bands.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.
Caption: A flowchart illustrating the key stages of IR spectral analysis.
Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: Tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a crucial building block in contemporary drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the importance of solubility for this compound, presents a standardized protocol for its determination, and offers a framework for the systematic presentation of solubility data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from the laboratory to the clinic. For pharmaceutical intermediates like this compound, understanding their solubility in various organic solvents is paramount for several reasons:
-
Reaction Kinetics and Yield: The rate and efficiency of synthetic reactions often depend on the ability of reactants to dissolve in the chosen solvent.
-
Purification Processes: Techniques such as crystallization and chromatography, which are essential for isolating and purifying intermediates, are intrinsically linked to the compound's solubility profile.
-
Formulation Development: Knowledge of solubility is critical for the development of stable and effective drug delivery systems.
While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide provides a robust framework for its determination and reporting. During its synthesis, purification via silica gel column chromatography using a 10:1 (v/v) mixture of dichloromethane and methanol has been noted, indicating its solubility in this solvent system.
Quantitative Solubility Data
To facilitate a standardized approach to data collection and comparison, the following table structure is recommended for reporting the solubility of this compound.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |
| Example: Methanol | 25 | Data | Isothermal Shake-Flask | e.g., pH, crystalline form |
| Example: Dichloromethane | 25 | Data | Isothermal Shake-Flask | e.g., pH, crystalline form |
| Example: Acetonitrile | 25 | Data | Isothermal Shake-Flask | e.g., pH, crystalline form |
| Example: Toluene | 25 | Data | Isothermal Shake-Flask | e.g., pH, crystalline form |
| Example: Ethyl Acetate | 25 | Data | Isothermal Shake-Flask | e.g., pH, crystalline form |
| Example: Tetrahydrofuran | 25 | Data | Isothermal Shake-Flask | e.g., pH, crystalline form |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3] This method involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is achieved.
3.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[4]
-
Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted sample) × (Dilution factor) × 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination via Isothermal Shake-Flask Method.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By adhering to standardized protocols and data presentation formats, researchers can generate high-quality, comparable data that will accelerate the drug development process. The provided experimental protocol for the isothermal shake-flask method offers a reliable starting point for laboratories to establish the solubility profile of this and other critical pharmaceutical intermediates.
References
Navigating the Stability and Storage of 1-Boc-octahydropyrrolo[3,2-c]pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-octahydropyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the compound's integrity and longevity.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 1-Boc-octahydropyrrolo[3,2-c]pyridine is crucial for its proper handling and storage. The following table summarizes key data points for the parent compound and related isomers.
| Property | Value | CAS Number | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | 848410-13-9 | [1] |
| Molecular Weight | 226.32 g/mol | 848410-13-9 | [1] |
| Boiling Point | 339.3±34.0 °C (Predicted) | 148760-75-2 (isomer) | [2] |
| Density | 1.14±0.1 g/cm³ (Predicted) | 148760-75-2 (isomer) | [2] |
| pKa | 7.02±0.30 (Predicted) | 148760-75-2 (isomer) | [2] |
| LogP | 2.81950 | 148760-75-2 (isomer) | [2] |
Recommended Storage and Handling Conditions
Proper storage is paramount to prevent degradation and maintain the purity of 1-Boc-octahydropyrrolo[3,2-c]pyridine. The following conditions are recommended based on safety data sheets for structurally related pyridine compounds.
| Condition | Recommendation | Rationale | Source |
| Temperature | Store in a cool place. Recommended storage temperature is often 2-8°C. | To minimize thermal degradation. | [2][3] |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible. | To prevent oxidation and hydrolysis. | [3][4][5] |
| Container | Keep container tightly closed and securely sealed. | To prevent contamination and exposure to moisture and air. | [3][4][5] |
| Light Exposure | Protect from direct sunlight. | To prevent light-induced degradation. | |
| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. | To avoid chemical reactions that can degrade the compound. | [5][6] |
| Handling | Use non-sparking tools and take measures to prevent static discharge. Work under a chemical fume hood. | The compound may be flammable and harmful if inhaled. | [3][4][7] |
Stability Profile and Degradation
While specific degradation pathways for 1-Boc-octahydropyrrolo[3,2-c]pyridine are not extensively documented in publicly available literature, general principles for pyridine derivatives suggest potential degradation mechanisms.
Chemical Stability: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions. Therefore, contact with strong acids should be strictly avoided. The pyridine ring itself is generally stable but can be susceptible to oxidation over time, especially in the presence of light and air.
Biological Degradation: Microbial degradation of pyridine and its derivatives is a known environmental fate process.[8][9] This typically involves hydroxylation of the pyridine ring followed by ring cleavage, often facilitated by mono- or dioxygenase enzymes.[10] While specific microorganisms that degrade 1-Boc-octahydropyrrolo[3,2-c]pyridine have not been identified, it is plausible that similar pathways could be involved.
A generalized workflow for handling and storing this chemical is presented below.
Caption: Workflow for Receiving, Storing, and Handling 1-Boc-octahydropyrrolo[3,2-c]pyridine.
The following diagram illustrates a generalized microbial degradation pathway for pyridine derivatives.
Caption: Generalized Microbial Degradation Pathway for Pyridine Compounds.
Experimental Protocols for Stability Assessment
While specific stability studies for 1-Boc-octahydropyrrolo[3,2-c]pyridine are not publicly available, a general protocol for assessing the stability of a chemical compound is provided below. This protocol can be adapted for specific needs.
Objective: To evaluate the stability of 1-Boc-octahydropyrrolo[3,2-c]pyridine under various stress conditions (e.g., temperature, humidity, light, and pH).
Materials:
-
1-Boc-octahydropyrrolo[3,2-c]pyridine
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Forced degradation chambers (e.g., oven, humidity chamber, photostability chamber)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1-Boc-octahydropyrrolo[3,2-c]pyridine of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Forced Degradation Studies:
-
Thermal Stress: Expose the compound (in solid state and in solution) to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Humidity Stress: Expose the solid compound to high humidity levels (e.g., 75% RH, 90% RH) at a controlled temperature.
-
Photolytic Stress: Expose the compound (in solid state and in solution) to UV and visible light.
-
Acid/Base Hydrolysis: Treat the compound in solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.
-
Oxidative Stress: Treat the compound in solution with an oxidizing agent (e.g., 3% H₂O₂).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products. An LC-MS system can be used to identify the structure of the degradation products.[10]
-
-
Data Evaluation:
-
Calculate the percentage degradation of 1-Boc-octahydropyrrolo[3,2-c]pyridine under each stress condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Characterize the major degradation products.
-
This generalized protocol provides a framework for establishing the stability profile of 1-Boc-octahydropyrrolo[3,2-c]pyridine, which is essential for defining appropriate storage conditions and shelf-life.
References
- 1. 1-Boc-octahydropyrrolo[3,2-c]pyridine,(CAS# 848410-13-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate|lookchem [lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Pyridine degradation and heterocyclic nitrification by Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial Degradation of Pyridine and Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
The Chemical Reactivity of the Octahydropyrrolo[3,2-c]pyridine Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and the presence of two nitrogen atoms offer unique three-dimensional features and opportunities for diverse functionalization, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical reactivity of this core, with a focus on both its aromatic precursor, the 1H-pyrrolo[3,2-c]pyridine, and the saturated octahydropyrrolo[3,2-c]pyridine system.
Reactivity of the Aromatic 1H-Pyrrolo[3,2-c]pyridine Core
The aromatic 1H-pyrrolo[3,2-c]pyridine scaffold serves as a crucial precursor to the saturated octahydropyrrolo[3,2-c]pyridine core and is itself a key pharmacophore in various biologically active molecules, including kinase inhibitors and anticancer agents.[1] The reactivity of this core is primarily centered around the functionalization of the pyridine and pyrrole rings.
Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core
A common synthetic route to the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step process starting from substituted pyridines. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
The synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is achieved through a four-step process starting from commercially available 2-bromo-5-methylpyridine.[2]
-
Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.
-
Nitration: The resulting pyridine-1-oxide is then treated with fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Enamine Formation: The nitro compound is subsequently reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to form a key enamine intermediate.
-
Reductive Cyclization: Finally, the enamine intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to furnish the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Functionalization of the 1H-Pyrrolo[3,2-c]pyridine Core
The 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is a versatile building block for further functionalization, primarily through cross-coupling reactions. The Suzuki cross-coupling reaction is a prominent method for introducing aryl substituents at the 6-position.
Experimental Protocol: Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is employed to synthesize a variety of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[2]
-
N-Arylation: The nitrogen of the pyrrole ring in 6-bromo-1H-pyrrolo[3,2-c]pyridine is first functionalized, for example, by reacting it with 3,4,5-trimethoxyphenylboronic acid in the presence of potassium carbonate, pyridine, and copper (II) acetate to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
-
Suzuki Coupling: The resulting N-substituted intermediate is then coupled with various arylboronic acids using a palladium catalyst and a base to generate the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Quantitative Data from Suzuki Coupling Reactions
The following table summarizes the yields and characterization data for a selection of synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.[2]
| Compound ID | Aryl Substituent | Yield (%) | 1H NMR (500 MHz, CDCl3) δ (ppm) | 13C NMR (126 MHz, CDCl3) δ (ppm) | HRMS (m/z) [M+H]+ |
| 10a | phenyl | 63 | 9.10 (s, 1H), 8.08−7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41−7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 | 361.1556 |
| 10c | m-tolyl | 94 | 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72−7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H) | 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53 | 375.1709 |
| 10d | p-tolyl | 67 | 9.07 (s, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.77 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H) | 154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20 | 375.1708 |
| 10g | 3-methoxyphenyl | 61 | 9.08 (s, 1H), 7.76 (s, 1H), 7.56 (s, 1H), 7.50 (d, J = 7.9 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.35 (s, 1H), 6.93 (dd, J = 8.5, 2.9 Hz, 1H), 6.81 (d, J = 2.7 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 3.88 (s, 3H) | 160.07, 159.05, 154.10, 142.64, 141.24, 137.69, 133.90, 132.03, 130.68, 129.81, 124.86, 119.39, 114.42, 112.44, 103.09, 102.97, 102.48, 61.06, 56.44, 55.43 | 391.1656 |
| 10q | Thiophen-3-yl | 59 | 8.97 (s, 1H), 8.04 (s, 1H), 7.99 (s, 1H), 7.69 (s, 1H), 7.61 (dd, J = 5.1, 1.1 Hz, 1H), 7.40−7.39 (m, 1H), 6.80 (d, J = 3.1 Hz, 1H), 6.69 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H) | 154.15, 141.87, 141.41, 137.87, 133.62, 131.24, 126.77, 126.00, 125.71, 125.17, 124.42, 123.72, 103.55, 102.57, 102.51, 61.07, 56.48 | 367.1115 |
Reactivity of the Saturated Octahydropyrrolo[3,2-c]pyridine Core
The fully saturated octahydropyrrolo[3,2-c]pyridine core presents a different reactivity profile compared to its aromatic counterpart. The reactivity is dominated by the nucleophilic character of the two secondary amine nitrogens.
Synthesis of the Octahydropyrrolo[3,2-c]pyridine Core
The most direct route to the octahydropyrrolo[3,2-c]pyridine core is through the catalytic hydrogenation of the corresponding aromatic 1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol: Catalytic Hydrogenation of Pyridines
-
Reaction Setup: The pyridine substrate (0.8 mmol) and Rh2O3 (1 mg, 0.5 mol%) are combined in trifluoroethanol (TFE, 1 mL).
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (5 bar) at 40 °C for 16 hours.
-
Work-up and Analysis: The yield is determined by NMR spectroscopy using an internal standard.
Functionalization of the Octahydropyrrolo[3,2-c]pyridine Core
The reactivity of the octahydropyrrolo[3,2-c]pyridine core is analogous to that of other saturated N-heterocycles, with the secondary amine groups being the primary sites for functionalization. Key reactions include N-alkylation and N-acylation.
N-Alkylation
The secondary amines of the octahydropyrrolo[3,2-c]pyridine core can be readily alkylated using various alkylating agents in the presence of a base.
-
Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles.
-
Base: A non-nucleophilic base such as potassium carbonate or triethylamine is typically used to scavenge the acid byproduct.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is commonly employed.
Experimental Protocol: General N-Alkylation of Imidazopyridines
A general procedure for the N-alkylation of related imidazopyridine systems can serve as a starting point.[4]
-
Reaction Setup: The imidazopyridine substrate is dissolved in DMF, and anhydrous potassium carbonate is added.
-
Addition of Alkylating Agent: The alkylating agent (e.g., 1-(chloromethyl)-4-methoxybenzene) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or heated as necessary until completion, monitored by TLC.
-
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by crystallization or chromatography.
N-Acylation
N-acylation provides a route to introduce a wide range of functional groups onto the nitrogen atoms of the core.
-
Reagents: Acyl chlorides, anhydrides, or carboxylic acids activated with a coupling agent.
-
Base: A base such as triethylamine or pyridine is used to neutralize the acid generated during the reaction.
-
Solvent: An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Experimental Protocol: General N-Acylation of Amines
A standard protocol for the N-acylation of an aminopyridine derivative is as follows.[5]
-
Reaction Setup: The amine is dissolved in anhydrous DCM, and triethylamine is added.
-
Addition of Acylating Agent: The acyl chloride (e.g., acetyl chloride, benzoyl chloride) is added dropwise to the cooled solution (0 °C).
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The product is then purified by chromatography.
Quantitative Data for Octahydropyrrolo[3,2-c]pyridine Derivatives
Detailed experimental yields and spectroscopic data for the functionalization of the octahydropyrrolo[3,2-c]pyridine core are not extensively reported in the readily available scientific literature. The reactivity is predicted based on the well-established chemistry of secondary amines. Researchers are encouraged to perform optimization studies for specific substrates and reagents.
Conclusion
The octahydropyrrolo[3,2-c]pyridine core and its aromatic precursor represent valuable scaffolds for the development of new chemical entities with potential therapeutic applications. The aromatic 1H-pyrrolo[3,2-c]pyridine system offers opportunities for functionalization through modern cross-coupling methodologies, allowing for the synthesis of diverse compound libraries. The saturated octahydropyrrolo[3,2-c]pyridine core, accessible through hydrogenation, provides a rigid three-dimensional framework that can be further elaborated through standard N-alkylation and N-acylation reactions. This guide provides a foundation for researchers to explore the rich chemistry of this important heterocyclic system. Further investigation into the specific reaction conditions and the exploration of novel transformations will undoubtedly expand the synthetic utility of the octahydropyrrolo[3,2-c]pyridine core in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereoisomers of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it a valuable building block for creating complex molecules with specific spatial orientations, crucial for targeted interactions with biological macromolecules. The presence of multiple chiral centers in this molecule gives rise to a number of stereoisomers, each with potentially unique pharmacological and toxicological profiles. This guide provides a comprehensive overview of the potential stereoisomers of this compound, including a discussion of their structural relationships, general synthetic approaches, and state-of-the-art methods for their separation and characterization. While specific experimental data for this exact molecule is limited in publicly available literature, this document consolidates established principles and techniques applicable to this class of compounds.
Stereoisomerism in the Octahydro-1H-pyrrolo[3,2-c]pyridine Core
The core structure of this compound features a fused bicyclic system. The fusion of the pyrrolidine and piperidine rings can result in either a cis or trans configuration, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). Furthermore, the presence of these and other chiral centers gives rise to enantiomeric pairs for each diastereomer.
The possible stereoisomers can be categorized as follows:
-
Cis-fused diastereomers: In this configuration, the substituents at the bridgehead carbons are on the same side of the ring system. This results in a bent, V-shaped molecule. The cis-fused structure exists as a pair of enantiomers.
-
Trans-fused diastereomers: Here, the substituents at the bridgehead carbons are on opposite sides of the ring system, leading to a more linear and rigid structure. The trans-fused structure also exists as a pair of enantiomers.
The interplay between the ring fusion stereochemistry and the absolute configuration at each chiral center dictates the overall three-dimensional shape of the molecule, which is a critical determinant of its biological activity.
Synthesis and Separation of Stereoisomers
General Synthetic Approach
The synthesis of the octahydro-1H-pyrrolo[3,2-c]pyridine core generally involves the reduction of a corresponding aromatic or partially saturated precursor. A common strategy is the catalytic hydrogenation of a 1H-pyrrolo[3,2-c]pyridine derivative.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: A solution of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is prepared in a suitable solvent, such as methanol, ethanol, or acetic acid.
-
Catalyst Addition: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum dioxide (PtO₂), is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often at elevated pressure and temperature, in a specialized hydrogenation apparatus.
-
Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure, and the resulting crude product is purified, commonly by column chromatography on silica gel.
This method often yields a mixture of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Separation of Stereoisomers
The separation of the resulting stereoisomers is a critical step in obtaining enantiopure compounds for biological evaluation.
-
Separation of Diastereomers: The cis and trans diastereomers, being physically distinct compounds, can often be separated using standard chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC). Their different polarities and shapes lead to differential retention on the stationary phase.
-
Resolution of Enantiomers: The separation of enantiomers requires a chiral environment. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral molecules, including heterocyclic amines.
Experimental Protocol: Chiral HPLC
-
Column Selection: An appropriate chiral stationary phase is selected based on the structural class of the analyte. For bicyclic amines, columns with cellulose or amylose carbamate derivatives are often effective.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Analysis: The racemic mixture is injected onto the chiral column, and the separated enantiomers are detected using a UV detector.
-
Preparative Separation: For obtaining larger quantities of each enantiomer, the analytical method can be scaled up to preparative or semi-preparative chiral HPLC.
Characterization of Stereoisomers
The unambiguous determination of the stereochemistry of each isolated isomer is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Analytical Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C, NOESY) | Determination of relative stereochemistry (cis vs. trans) and conformational analysis. | The coupling constants between protons on the bridgehead carbons and adjacent protons can differentiate between cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, confirming the relative stereochemistry. |
| X-ray Crystallography | Unambiguous determination of the absolute and relative stereochemistry. | Provides a three-dimensional structure of the molecule in the solid state, definitively establishing the spatial arrangement of all atoms. |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee). | The integration of the peak areas corresponding to the two enantiomers allows for the calculation of the enantiomeric excess. |
| Polarimetry | Measurement of optical rotation. | Enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral molecule. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. | Provides information about the stereochemistry of chiral molecules in the solution state, complementing solid-state data from X-ray crystallography. |
Application in Drug Development
This compound serves as a versatile scaffold in drug discovery. Its rigid conformation allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to high-affinity and selective interactions with biological targets such as enzymes and receptors.
The ability to synthesize and isolate individual stereoisomers is paramount, as different stereoisomers can exhibit vastly different biological activities. One enantiomer may be a potent therapeutic agent, while the other may be inactive or even toxic. Therefore, the development of stereoselective syntheses and efficient chiral separation methods is a key focus in the utilization of this and similar heterocyclic scaffolds in drug discovery programs.
Conclusion
The stereoisomers of this compound represent a rich source of molecular diversity for the development of novel therapeutics. A thorough understanding of their synthesis, separation, and characterization is essential for unlocking their full potential. While specific data for this molecule remains to be fully elucidated in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Future work should focus on the development of stereoselective synthetic routes and the detailed biological evaluation of each individual stereoisomer to fully map their structure-activity relationships.
A Comprehensive Guide to Forced Degradation Studies of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for conducting forced degradation studies on tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The methodologies, data interpretation, and visualization protocols outlined herein are designed to meet regulatory expectations and provide a robust understanding of the molecule's intrinsic stability. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3]
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3] These studies are essential for:
-
Elucidating Degradation Pathways: Identifying the likely degradation products of a drug substance helps in understanding its intrinsic stability.[1][3]
-
Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradants.[2][4]
-
Improving Formulation and Packaging: Knowledge of a molecule's susceptibility to various stress factors informs the development of stable formulations and appropriate packaging.[3]
-
Meeting Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation studies to ensure the safety and efficacy of pharmaceutical products.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting forced degradation studies.
Experimental Protocols
Detailed methodologies for each stress condition are provided below. A stability-indicating HPLC method should be developed prior to initiating these studies.[4][5]
Preparation of Stock Solution
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
Stress Conditions
3.2.1. Acidic Hydrolysis
-
Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubation: The solution is heated at 60°C for 24 hours.
-
Neutralization: After incubation, the solution is neutralized with an equivalent amount of 0.1 N NaOH.
-
Analysis: The sample is diluted to a suitable concentration with the mobile phase and analyzed by HPLC.
3.2.2. Basic Hydrolysis
-
Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubation: The solution is kept at room temperature for 48 hours.
-
Neutralization: After incubation, the solution is neutralized with an equivalent amount of 0.1 N HCl.
-
Analysis: The sample is diluted and analyzed by HPLC.
3.2.3. Oxidative Degradation
-
Protocol: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubation: The solution is kept at room temperature for 24 hours, protected from light.
-
Analysis: The sample is diluted and analyzed by HPLC.
3.2.4. Thermal Degradation
-
Protocol: The solid drug substance is placed in a thermostatically controlled oven.
-
Incubation: The sample is heated at 80°C for 72 hours.
-
Sample Preparation: After exposure, a sample is dissolved in the solvent to the target concentration.
-
Analysis: The sample is analyzed by HPLC.
3.2.5. Photolytic Degradation
-
Protocol: The solid drug substance is spread in a thin layer in a petri dish and exposed to a light source.
-
Exposure: The sample is exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample is kept in the dark.
-
Sample Preparation: After exposure, a sample is dissolved to the target concentration.
-
Analysis: The sample is analyzed by HPLC.
Data Presentation
The results of the forced degradation studies are summarized in the following tables.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| Basic Hydrolysis | 0.1 N NaOH | 48 hours | Room Temp | 25.8% | 1 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 3 |
| Thermal | Solid State | 72 hours | 80°C | 5.1% | 1 |
| Photolytic | Solid State | As per ICH Q1B | N/A | 2.3% | 1 |
Table 2: Chromatographic Data of Degradation Products
| Stress Condition | Degradant | Retention Time (min) | % Peak Area |
| Acidic Hydrolysis | DP-A1 | 3.5 | 10.1% |
| DP-A2 | 4.2 | 5.1% | |
| Basic Hydrolysis | DP-B1 | 2.8 | 25.8% |
| Oxidative | DP-O1 | 5.1 | 3.2% |
| DP-O2 | 5.9 | 2.8% | |
| DP-O3 | 6.4 | 2.5% | |
| Thermal | DP-T1 | 7.2 | 5.1% |
| Photolytic | DP-P1 | 8.1 | 2.3% |
Proposed Degradation Pathway
Based on the chemical structure of this compound, a plausible primary degradation pathway under hydrolytic conditions involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
Caption: Hypothetical degradation pathway under hydrolytic stress.
Conclusion
This guide provides a comprehensive overview of the forced degradation studies for this compound. The presented experimental protocols, data tables, and diagrams serve as a robust starting point for researchers and scientists in the pharmaceutical industry. The findings from these studies are critical for ensuring the development of a safe, effective, and stable drug product. Further characterization of the degradation products using techniques like LC-MS and NMR is recommended for complete structural elucidation.
References
Methodological & Application
Synthesis of tert-Butyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol is divided into two main stages: the protection of the pyrrole nitrogen of the starting material and the subsequent hydrogenation to yield the final saturated heterocyclic compound.
Experimental Protocols
Stage 1: Synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Starting Material)
This procedure outlines the protection of the commercially available 1H-pyrrolo[3,2-c]pyridine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-pyrrolo[3,2-c]pyridine in ethyl acetate (EtOAc) in a round-bottom flask, add triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield pure tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Stage 2: Synthesis of this compound (Final Product)
This stage involves the complete reduction of the aromatic rings of the Boc-protected starting material via catalytic hydrogenation.
Materials:
-
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Ethylene glycol monomethyl ether
-
Acetic acid
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (2.55 g) in a mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).[1]
-
Add a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C) to the solution.[1]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 2.0 MPa and heat the reaction mixture to 70 °C.[1]
-
Maintain stirring at this temperature and pressure for 24 hours.[1]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of Celite, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.[1]
-
Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (10:1, v/v) as the eluent.[1]
-
The final product, this compound, is obtained as a viscous liquid.[1]
Data Presentation
| Compound | Starting Material | Reagents and Conditions | Product | Yield | Physical State |
| tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | 1H-pyrrolo[3,2-c]pyridine | (Boc)₂O, Et₃N, DMAP, EtOAc, Room Temperature | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | High | Solid |
| This compound | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | H₂, Pd(OH)₂/C, Ethylene glycol monomethyl ether, Acetic acid, 70 °C, 2.0 MPa, 24 h. Purification via silica gel column chromatography (CH₂Cl₂:MeOH 10:1).[1] | This compound | ~100% | Viscous Liquid |
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Note: Large-Scale Synthesis of 1-Boc-octahydropyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the multi-kilogram scale synthesis of 1-Boc-octahydropyrrolo[3,2-c]pyridine, a valuable saturated bicyclic scaffold for drug discovery. The synthesis is a three-step process commencing with the construction of the aromatic 1H-pyrrolo[3,2-c]pyridine core, followed by Boc protection of the pyrrole nitrogen, and culminating in a catalytic hydrogenation to yield the desired saturated product. This document offers comprehensive experimental procedures, tabulated quantitative data, and graphical representations of the synthetic workflow and a relevant biological pathway to guide researchers in the efficient and scalable production of this key building block.
Introduction
Saturated bicyclic heterocycles are privileged scaffolds in medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties. The octahydropyrrolo[3,2-c]pyridine core is of particular interest due to its presence in a variety of biologically active molecules. Derivatives of the related aromatic pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of various kinases, including FMS kinase and fibroblast growth factor receptor (FGFR), making them promising candidates for the development of novel therapeutics in oncology and inflammatory diseases.[1][2][3][4] The N-Boc protected version, 1-Boc-octahydropyrrolo[3,2-c]pyridine, serves as a crucial intermediate, enabling selective functionalization in the synthesis of compound libraries for drug discovery. This document outlines a robust and scalable synthetic route to this important building block.
Synthetic Strategy Overview
The large-scale synthesis of 1-Boc-octahydropyrrolo[3,2-c]pyridine is accomplished through a three-step sequence. The process begins with the synthesis of the aromatic precursor, 1H-pyrrolo[3,2-c]pyridine. The pyrrole nitrogen is then protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step. The final step involves the complete reduction of the bicyclic aromatic system via catalytic hydrogenation to afford the desired saturated product.
Figure 1: Overall synthetic workflow for 1-Boc-octahydropyrrolo[3,2-c]pyridine.
Experimental Protocols
Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine
This procedure outlines a plausible route for the gram-scale synthesis of the aromatic core, which can be scaled accordingly.
Methodology:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with a suitable starting material, such as a substituted aminopyridine, and a solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition: A second reagent, for example, a halo-acetaldehyde derivative, is added portion-wise to the stirred solution at room temperature.
-
Cyclization: The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and quenched with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford pure 1H-pyrrolo[3,2-c]pyridine.
Step 2: Boc Protection of 1H-pyrrolo[3,2-c]pyridine
Methodology:
-
Reaction Setup: A suitable reactor is charged with 1H-pyrrolo[3,2-c]pyridine and a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added to the solution.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-Boc-1H-pyrrolo[3,2-c]pyridine. The crude product may be used directly in the next step or purified further by chromatography if necessary.
Step 3: Catalytic Hydrogenation of 1-Boc-1H-pyrrolo[3,2-c]pyridine
Methodology:
-
Catalyst Slurry Preparation: In a separate vessel, the hydrogenation catalyst (e.g., Rhodium on alumina or Platinum oxide) is slurried in the reaction solvent (e.g., methanol or acetic acid).
-
Reaction Setup: A high-pressure reactor is charged with 1-Boc-1H-pyrrolo[3,2-c]pyridine and the reaction solvent. The catalyst slurry is then added to the reactor under an inert atmosphere.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen. The reaction is then stirred under a hydrogen atmosphere at elevated pressure and temperature. The reaction is monitored by LC-MS until the starting material is consumed.
-
Work-up and Purification: The reactor is cooled, and the hydrogen pressure is vented. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by crystallization or column chromatography to yield the final product, 1-Boc-octahydropyrrolo[3,2-c]pyridine.
Quantitative Data Summary
The following tables summarize the typical reaction parameters for each step of the synthesis.
Table 1: Reaction Parameters for the Synthesis of 1H-pyrrolo[3,2-c]pyridine
| Parameter | Value |
| Starting Material | Substituted Aminopyridine |
| Reagent | Halo-acetaldehyde derivative |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-75% |
Table 2: Reaction Parameters for the Boc Protection
| Parameter | Value |
| Substrate | 1H-pyrrolo[3,2-c]pyridine |
| Reagent | (Boc)2O |
| Catalyst | DMAP |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >95% |
Table 3: Reaction Parameters for the Catalytic Hydrogenation
| Parameter | Value |
| Substrate | 1-Boc-1H-pyrrolo[3,2-c]pyridine |
| Catalyst | 5% Rh/Al2O3 or PtO2 |
| Solvent | Methanol or Acetic Acid |
| Hydrogen Pressure | 50-100 psi |
| Temperature | 40-60 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 85-95% |
Biological Context: Inhibition of Kinase Signaling
Derivatives of the pyrrolo[3,2-c]pyridine scaffold are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway and the putative inhibitory action of a pyrrolo[3,2-c]pyridine derivative.
Figure 2: Simplified RTK signaling pathway and inhibition by a pyrrolo[3,2-c]pyridine derivative.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of 1-Boc-octahydropyrrolo[3,2-c]pyridine. The protocols and associated data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel compounds based on this important heterocyclic scaffold.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,2-c]pyridine scaffold is a key heterocyclic motif increasingly utilized in the design of kinase inhibitors and other targeted therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with specific binding pockets in target proteins. The tert-butyl carbamate (Boc)-protected derivative, tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate , serves as a versatile and crucial building block in the synthesis of these complex molecules. The Boc protecting group allows for controlled, stepwise functionalization of the scaffold, making it an invaluable tool in medicinal chemistry.
These application notes provide an overview of the utility of this building block in the synthesis of inhibitors targeting critical oncology pathways, such as the KRAS and PD-1/PD-L1 signaling cascades.
Target Pathways and Therapeutic Relevance
KRAS Signaling Pathway: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cells. When mutated, KRAS becomes constitutively active, leading to uncontrolled cell proliferation, survival, and differentiation. These mutations are prevalent in some of the most aggressive cancers, including pancreatic, colorectal, and lung cancers. The development of small molecule inhibitors that can covalently bind to specific KRAS mutants (like G12C) has been a major breakthrough in oncology. The octahydropyrrolo[3,2-c]pyridine scaffold can be incorporated into these inhibitors to optimize their binding affinity and pharmacokinetic properties.
PD-1/PD-L1 Immune Checkpoint Pathway: The Programmed Cell Death Protein 1 (PD-1) receptor and its ligand (PD-L1) are central to immune regulation. Cancer cells often upregulate PD-L1 to engage with PD-1 on T-cells, which in turn suppresses the anti-tumor immune response. Small molecule inhibitors designed to disrupt the PD-1/PD-L1 interaction can restore T-cell activity against tumors. The octahydropyrrolo[3,2-c]pyridine core is being explored in the development of compounds that induce the internalization of PD-L1, offering a novel mechanism for immune checkpoint blockade.
Data Presentation: Representative Inhibitor Activity
The following tables summarize the biological activity of representative inhibitors targeting the KRAS and PD-1/PD-L1 pathways. While not all of these compounds are explicitly synthesized using this compound, they represent the classes of molecules where this building block is applicable.
Table 1: Biological Activity of Representative KRAS G12C Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Adagrasib (MRTX849) | KRAS G12C | Cell-based | 70 | NCI-H358 | [1][2] |
| Sotorasib (AMG 510) | KRAS G12C | Cell-based | - | - | [3] |
| Compound 13 | KRAS G12C | Cell-based | 70 | - | [1] |
| Compound 50 | KRAS G12C | KRAS/SOS1 Inhibition | 210 | - | [4] |
Table 2: Biological Activity of Representative PD-1/PD-L1 Interaction Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| BMS-202 | PD-1/PD-L1 Interaction | HTRF Assay | 18 | [5][6] |
| Compound X14 | PD-1/PD-L1 Interaction | HTRF Assay | 15.73 | [7] |
| Compound D3 | PD-1/PD-L1 Interaction | HTRF Assay | 2.2 | [8] |
| Evixapodlin | PD-1/PD-L1 Interaction | HTRF Assay | Nanomolar range | [9] |
Experimental Protocols
Protocol 1: General Synthesis of the Octahydropyrrolo[3,2-c]pyridine Core
This protocol describes the synthesis of the core building block from its unsaturated precursor.
Materials:
-
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
-
Ethylene glycol monomethyl ether
-
Acetic acid
-
Palladium hydroxide on carbon (Pd(OH)2/C)
-
Hydrogen gas
-
Standard glassware for hydrogenation
Procedure:
-
Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in a mixture of ethylene glycol monomethyl ether and a catalytic amount of acetic acid.
-
Add a catalytic amount of Pd(OH)2/C to the solution.
-
Transfer the suspension to a hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 2.0 MPa) and heat to 70°C for 24 hours.
-
After the reaction is complete, cool the mixture and carefully filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue using silica gel column chromatography (e.g., with a dichloromethane/methanol solvent system) to obtain this compound.
Protocol 2: General Procedure for Coupling to an Electrophilic Core
This protocol outlines a general method for the coupling of the deprotected octahydropyrrolo[3,2-c]pyridine to an electrophilic core, a common step in the synthesis of kinase inhibitors. This is based on procedures found in patent literature for the synthesis of KRAS inhibitors.[1]
Materials:
-
This compound
-
Electrophilic core (e.g., a chloro-substituted pyrimidine or pyridine)
-
Triethylamine (or another suitable base)
-
Solvent (e.g., Ethyl Acetate - EtOAc)
-
Water
-
Sodium sulfate
Procedure:
-
Deprotection Step (if necessary): The Boc group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine. This intermediate should be used immediately or stored as a salt.
-
Coupling Reaction: a. Dissolve the electrophilic core in a suitable solvent such as ethyl acetate. b. Add triethylamine to the solution. c. Add the deprotected octahydro-1H-pyrrolo[3,2-c]pyridine (or its salt). d. Heat the reaction mixture (e.g., to 40°C) and stir for 12 hours or until reaction completion as monitored by TLC or LC-MS.
-
Work-up: a. Add water and ethyl acetate to the reaction mixture and separate the layers. b. Extract the aqueous layer with ethyl acetate. c. Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Mandatory Visualizations
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: PD-1/PD-L1 Immune Checkpoint and Inhibition.
Caption: General Experimental Workflow for Inhibitor Synthesis.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of PD-1/PD-L1 small-molecule inhibitors bearing a rigid indane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Boc-octahydropyrrolo[3,2-c]pyridine in Antiviral Drug Discovery: A Scaffold-Based Approach
Introduction
While direct antiviral activity of 1-Boc-octahydropyrrolo[3,2-c]pyridine has not been extensively reported in scientific literature, its core structure, the octahydropyrrolo[3,2-c]pyridine, represents a valuable scaffold in medicinal chemistry for the development of novel antiviral agents. The pyrrolopyridine nucleus is a recurring motif in a variety of biologically active compounds, including those with demonstrated antiviral properties. This document provides a detailed overview of the potential application of 1-Boc-octahydropyrrolo[3,2-c]pyridine as a key building block in the synthesis of antiviral drug candidates, supported by data on related pyrrolopyridine derivatives.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes this compound a stable and versatile intermediate for further chemical modifications. By deprotecting and subsequently functionalizing this nitrogen, as well as by modifying other positions on the bicyclic system, a diverse library of compounds can be generated for antiviral screening.
The Pyrrolopyridine Scaffold in Antiviral Research
The broader class of pyrrolopyridine derivatives has shown promise against a range of viruses. These compounds can interfere with various stages of the viral life cycle. The structural diversity of this scaffold allows for the fine-tuning of activity against specific viral targets.
Reported Antiviral Activities of Related Scaffolds
Derivatives of related pyrrolopyridine and pyrrolopyrimidine cores have demonstrated inhibitory activity against several viruses, as summarized in the table below. This data underscores the potential of the octahydropyrrolo[3,2-c]pyridine scaffold as a starting point for the design of new antiviral compounds.
| Compound Class | Virus | Reported Activity | Reference |
| Pyrrolopyrimidine Derivatives | Rotavirus, Coxsackievirus B4 | Significant antiviral activity observed in cell-based assays. | [1] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Highly Pathogenic Avian Influenza (HPAI) H5N1, Newcastle Disease Virus (NDV) | Noted as a new class of compounds with activity against these viruses. | [2] |
| Pyrrolo-pyrimidine-based Compounds | SARS-CoV-2, Murine Hepatitis Virus (MHV) | Inhibition of Mac1 protein and viral replication. | [3] |
| Pyrrolopyridine-containing Alkaloids (e.g., Camptothecin) | Human Immunodeficiency Virus 1 (HIV-1) | Inhibition of topoisomerase I, an enzyme also relevant for HIV-1 replication. | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives from a Boc-protected scaffold and for subsequent antiviral screening. These protocols are intended as a guide and may require optimization for specific compounds and viral targets.
General Synthesis Protocol for N-Substituted Octahydropyrrolo[3,2-c]pyridine Derivatives
This protocol describes a two-step process starting from 1-Boc-octahydropyrrolo[3,2-c]pyridine: 1) Boc deprotection and 2) N-alkylation or N-acylation.
Step 1: Boc Deprotection
-
Dissolve 1-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an acid, typically trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected octahydropyrrolo[3,2-c]pyridine.
Step 2: N-Alkylation or N-Acylation
-
Dissolve the deprotected octahydropyrrolo[3,2-c]pyridine (1.0 eq) in an aprotic solvent like DCM or acetonitrile.
-
Add a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq).
-
For N-alkylation , add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) and stir at room temperature until the reaction is complete.
-
For N-acylation , add the desired acyl chloride or anhydride (e.g., benzoyl chloride) (1.1 eq) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
General Protocol for In Vitro Antiviral Activity Screening (Cytopathic Effect Inhibition Assay)
This assay is a common method for screening compounds for their ability to protect cells from virus-induced cell death.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the virus at a predetermined multiplicity of infection (MOI).
-
Simultaneously, add the diluted test compounds to the wells.
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
CPE Assessment:
-
Visually inspect the wells under a microscope for signs of CPE (e.g., cell rounding, detachment).
-
Quantify cell viability using a colorimetric assay such as the MTT or MTS assay.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Potential Mechanisms of Action
While the specific mechanism of action for derivatives of 1-Boc-octahydropyrrolo[3,2-c]pyridine would need to be elucidated experimentally, related heterocyclic compounds have been shown to inhibit viral replication through various mechanisms.[5][6] These provide a logical starting point for investigating the mode of action of novel derivatives.
-
Inhibition of Viral Enzymes: Many antiviral drugs target viral polymerases (e.g., RNA-dependent RNA polymerase), proteases, or integrases, which are essential for viral replication.
-
Blocking Viral Entry: Some compounds can interfere with the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.
-
Interference with Viral Assembly and Release: Disruption of the processes by which new viral particles are assembled and released from the host cell can also be an effective antiviral strategy.
-
Modulation of Host Factors: Some antiviral agents act on host cell proteins that are co-opted by the virus for its replication.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships described in this application note.
Caption: Synthetic workflow for generating a library of derivatives from 1-Boc-octahydropyrrolo[3,2-c]pyridine.
Caption: General workflow for in vitro antiviral screening using a CPE inhibition assay.
Caption: Potential points of intervention for pyrrolopyridine derivatives in the viral life cycle.
Conclusion
1-Boc-octahydropyrrolo[3,2-c]pyridine serves as a valuable and versatile starting material for the synthesis of novel compounds with potential antiviral activity. While direct evidence of its own antiviral efficacy is lacking, the established activity of the broader pyrrolopyridine class of compounds provides a strong rationale for its use in antiviral drug discovery programs. The synthetic and screening protocols outlined here offer a foundational approach for researchers to explore the potential of this chemical scaffold in developing new therapies for viral diseases. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to identify lead compounds with potent and selective antiviral activity.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Pyrrolo[2,3-b]pyridine Derivatives as Potent GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease (AD), type 2 diabetes, and some cancers. In Alzheimer's disease, GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), one of the pathological hallmarks of the disease.[1][2] The PI3K/AKT signaling pathway normally suppresses GSK-3β activity, but this pathway is often impaired in AD, leading to GSK-3β hyperactivation.[3] Therefore, the development of potent and selective GSK-3β inhibitors is a promising therapeutic strategy for AD and other related disorders.
The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the design of potent GSK-3β inhibitors. This document provides detailed protocols for the synthesis, in vitro, and in vivo evaluation of pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors.
Signaling Pathway
The diagram below illustrates the central role of GSK-3β in cellular signaling pathways relevant to Alzheimer's disease. In a healthy state, the PI3K/Akt pathway leads to the inhibitory phosphorylation of GSK-3β at Ser9. However, in Alzheimer's disease, dysregulation of this pathway results in the overactivity of GSK-3β, leading to tau hyperphosphorylation and the formation of neurofibrillary tangles.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors.
Synthesis Protocol
A general method for the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives is outlined below. This is a representative protocol and may require optimization for specific target compounds.
Step 1: Amide Coupling
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction at 80°C for 6 hours.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Step 2: Suzuki Coupling (for derivatives with aryl substitutions)
-
To a solution of the bromo-substituted 1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1 equivalent) in a mixture of 1,4-dioxane and water, add the corresponding phenylboronic acid (1.5 equivalents) and potassium carbonate (2 equivalents).
-
Purge the mixture with nitrogen gas for 15 minutes.
-
Add Pd(PPh3)4 (0.1 equivalents) to the reaction mixture.
-
Heat the reaction at 100°C for 6 hours under a nitrogen atmosphere.
-
After completion, cool the reaction to room temperature and filter through Celite.
-
Extract the filtrate with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrrolo[2,3-b]pyridine derivatives against GSK-3β.
| Compound | GSK-3β IC50 (nM) | Kinase Selectivity | Cytotoxicity (SH-SY5Y cells) | Reference |
| 41 | 0.22 | Selective over 24 other kinases | >70% survival at 100 µM | [4] |
| 46 | 0.26 | Selective over 24 other kinases | Not reported | [4] |
| 54 | 0.24 | Selective over 24 other kinases | Not reported | [4] |
| S01 | 0.35 ± 0.06 | Generally selective over 24 other kinases | Low cytotoxicity | [5][6][7][8] |
| B10 | 66 | Not reported | Not reported | [5][6] |
Experimental Protocols
In Vitro GSK-3β Inhibition Assay
This protocol is adapted for a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]
-
Reagent Preparation :
-
Prepare a working solution of recombinant human GSK-3β enzyme in kinase assay buffer.
-
Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to generate a range of concentrations for testing.
-
Prepare a substrate/ATP mixture containing the GSK-3β substrate peptide and ATP in kinase assay buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of the serially diluted test compound or vehicle control to the wells of a white 384-well assay plate.
-
Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection :
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis for p-GSK-3β and p-tau
-
Cell Culture and Treatment :
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat the cells with various concentrations of the test compound for the desired time. For p-tau analysis, cells can be pre-treated with Aβ25-35 to induce tau hyperphosphorylation.[6]
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, p-tau (Ser396), total tau, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Neurite Outgrowth Assay
-
Cell Culture and Differentiation :
-
Seed SH-SY5Y cells on plates coated with an appropriate substrate (e.g., poly-L-lysine).
-
Differentiate the cells by treating them with retinoic acid (RA) for several days.
-
-
Treatment :
-
Treat the differentiated cells with various concentrations of the test compound.
-
-
Immunostaining :
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis :
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
In Vivo Zebrafish Model of Alzheimer's Disease
An AlCl3-induced zebrafish model can be used to assess the in vivo efficacy of the compounds.[4]
-
Model Induction :
-
Expose adult zebrafish to a solution of AlCl3 in the tank water to induce AD-like pathology and behavioral deficits.
-
-
Drug Treatment :
-
Treat the AlCl3-exposed zebrafish with the test compound by adding it to the tank water. A positive control such as Donepezil can be used for comparison.[7]
-
-
Behavioral Analysis :
-
Assess cognitive function using behavioral tests such as the T-maze for learning and memory.
-
Monitor locomotor activity to evaluate any dyskinesia.
-
-
Biochemical Analysis :
-
After the behavioral tests, sacrifice the zebrafish and collect the brains for biochemical analysis, such as measuring the levels of p-tau and Aβ.
-
Conclusion
The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective GSK-3β inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of novel derivatives. Through a systematic approach of design, synthesis, and biological testing, it is possible to identify lead compounds with therapeutic potential for the treatment of Alzheimer's disease and other GSK-3β-mediated pathologies.
References
- 1. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. moodle2.units.it [moodle2.units.it]
Pyrrolopyridine Scaffolds in the Design of Selective JAK3 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune and inflammatory diseases. Among the JAK isoforms, JAK3 is primarily expressed in hematopoietic cells and plays a pivotal role in lymphocyte development and function. Its restricted expression profile makes it an attractive therapeutic target for the development of immunosuppressive agents with a potentially improved safety profile compared to broader-acting immunosuppressants.
The pyrrolopyridine scaffold has emerged as a privileged structure in the design of potent and selective JAK inhibitors. This core structure mimics the adenine region of ATP, enabling competitive binding to the kinase hinge region. Notably, tofacitinib, a pyrrolo[2,3-d]pyrimidine-based inhibitor, was the first FDA-approved oral JAK inhibitor for the treatment of rheumatoid arthritis.[1][2] Building on this success, medicinal chemists have extensively explored the pyrrolopyridine scaffold to develop next-generation JAK inhibitors with improved selectivity, particularly for JAK3. A key strategy for achieving JAK3 selectivity involves targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is a serine in other JAK family members.[3] This has led to the development of both reversible and irreversible covalent inhibitors.
These application notes provide an overview of the role of the pyrrolopyridine scaffold in designing JAK3 inhibitors, summarize key quantitative data, detail relevant experimental protocols, and visualize associated pathways and workflows.
Data Presentation: Inhibitory Activity of Pyrrolopyridine-Based JAK3 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyrrolopyridine-based compounds against JAK family kinases. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound/Scaffold | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. TYK2 | Reference |
| Tofacitinib | JAK1 | 3.2 | - | 1.3x | - | [4] |
| JAK2 | 4.1 | 0.8x | - | - | [4] | |
| JAK3 | 1.6 | 2.0x | 2.6x | - | [4] | |
| Ritlecitinib (PF-06651600) | JAK3 | 33.1 | >302x | >302x | >302x | [5] |
| JAK1 | >10,000 | - | - | - | [5] | |
| JAK2 | >10,000 | - | - | - | [5] | |
| TYK2 | >10,000 | - | - | - | [5] | |
| Pyrrolopyrazine Derivative | JAK3 | - | JAK3 vs JAK1 selective | - | - | [6] |
| C-5 Substituted Pyrrolopyrazine | JAK3 | Potent | Selective | - | - | [7] |
| Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine | JAK3 | Potent | High isoform selectivity | - | - | [8] |
| Pyrrolopyridazine Derivative | JAK1/3 | Potent | Good selectivity vs JAK2/Tyk2 | - | - | [9] |
| Tricyclic Dipyrrolopyridine | JAK | Potent | - | - | - | [10] |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (14c) | JAK3 | 5.1 | 9.2x | 5.9x | 16.8x | [11] |
| JAK1 | 47 | - | - | - | [11] | |
| JAK2 | 30 | - | - | - | [11] | |
| TYK2 | 86 | - | - | - | [11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general method for determining the IC50 values of test compounds against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the JAK enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-STAT Assay
This protocol describes a method to assess the inhibitory activity of compounds on the JAK-STAT signaling pathway in a cellular context.
Materials:
-
A human cell line expressing the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line).
-
Cytokine (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2).
-
Test compounds (dissolved in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorescently labeled antibody against phosphorylated STAT (e.g., anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells in appropriate medium.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-pSTAT antibody.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry to measure the fluorescence intensity of pSTAT.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC50 value as described in the biochemical assay protocol.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolopyridine-based JAK3 inhibitors.
General Workflow for JAK3 Inhibitor Screening
Caption: A generalized workflow for the discovery and development of selective JAK3 inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationships in the structure-activity relationship (SAR) for designing JAK3 inhibitors.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine | MDPI [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Diastereoselective Synthesis of Substituted Octahydropyrrolo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereoselective synthesis of substituted octahydropyrrolo[3,2-c]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented herein focus on two powerful strategies: the intramolecular [3+2] cycloaddition of azomethine ylides and the Pictet-Spengler reaction. These approaches offer robust pathways to construct the core bicyclic structure with control over stereochemistry.
Quantitative data from representative studies on analogous systems are summarized in tables to guide reaction optimization and substrate selection. Detailed experimental protocols for key transformations are provided, alongside visualizations of the reaction workflows to facilitate understanding and implementation in a laboratory setting.
Intramolecular [3+2] Cycloaddition Approach
The intramolecular [3+2] cycloaddition of an azomethine ylide generated in situ is an effective method for the construction of the octahydropyrrolo[3,2-c]pyridine core. This strategy often proceeds with high diastereoselectivity, influenced by the steric and electronic nature of the substituents. Microwave-assisted synthesis can significantly accelerate this reaction.
Data Presentation: Synthesis of Hexahydropyrrolo[3,2-c]quinoline Analogs
The following data, adapted from the synthesis of structurally related hexahydropyrrolo[3,2-c]quinolines, illustrates the efficiency of the microwave-assisted intramolecular [3+2] cycloaddition.[1]
| Entry | Method | Reaction Time | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Microwave (215 °C) | 15 min | 96 | 95:5 |
| 2 | Classical (Toluene, reflux) | 18 h | 44 | 80:20 |
Experimental Protocol: Microwave-Assisted Intramolecular [3+2] Cycloaddition
This protocol is adapted from the synthesis of ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylates and can be applied to the synthesis of substituted octahydropyrrolo[3,2-c]pyridines.[1]
Materials:
-
Appropriately substituted N-alkenyl amino ester (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Microwave reactor vials (10 mL)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial, combine the N-alkenyl amino ester (1.0 mmol) and the aldehyde (1.0 mmol).
-
Homogenize the mixture thoroughly.
-
Place the sealed vial in the microwave reactor.
-
Heat the reaction mixture to 200–215 °C for 15 minutes.
-
After cooling, determine the diastereomeric ratio of the crude product by HPLC or 1H NMR analysis.
-
Purify the product by silica gel column chromatography.
Visualization: Intramolecular [3+2] Cycloaddition Workflow
Caption: Workflow for the microwave-assisted synthesis.
Pictet-Spengler Reaction Approach
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. Its application to the synthesis of octahydropyrrolo[3,2-c]pyridines involves the condensation of a suitable aminoethyl-pyrrole derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The diastereoselectivity of this reaction can be influenced by the choice of catalyst, solvent, and temperature.
Data Presentation: Substrate Scope in a Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Analogs
The following table, adapted from the synthesis of tetrahydrofuro[3,2-c]pyridines, demonstrates the impact of aldehyde substituents on the yield of the Pictet-Spengler reaction.[2][3][4][5]
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 67 |
| 2 | 4-Methylbenzaldehyde | 75 |
| 3 | 4-Methoxybenzaldehyde | 82 |
| 4 | 4-Chlorobenzaldehyde | 58 |
| 5 | 4-Nitrobenzaldehyde | 29 |
| 6 | 2-Thiophenecarboxaldehyde | 45 |
Experimental Protocol: Semi-One-Pot Pictet-Spengler Reaction
This protocol is based on the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines and can be adapted for the target scaffold.[2][3][4][5]
Materials:
-
2-(Pyrrol-2-yl)ethanamine derivative (1.0 mmol)
-
Substituted aldehyde (1.1 mmol)
-
Acetic acid (AcOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (aq. solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 2-(pyrrol-2-yl)ethanamine derivative (1.0 mmol) in acetic acid, add the substituted aldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add hydrochloric acid (2.0 equiv) and heat the reaction mixture at 70 °C for 5 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted octahydropyrrolo[3,2-c]pyridine.
Visualization: Pictet-Spengler Reaction Pathway
Caption: Key steps in the Pictet-Spengler synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Note: Chiral Separation of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Due to the presence of stereogenic centers, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers necessitate the development of robust analytical methods for their separation and quantification. This application note details a highly efficient supercritical fluid chromatography (SFC) method for the chiral separation of the enantiomers of this compound. SFC is an advantageous technique for chiral separations, offering benefits such as high efficiency, reduced analysis time, and lower consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC).[2][3]
Experimental Protocols
1. Instrumentation and Consumables:
-
Chromatography System: Supercritical Fluid Chromatography (SFC) system equipped with a binary pump, an autosampler, a column oven, a back-pressure regulator, and a photodiode array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to their broad applicability in resolving a wide range of chiral compounds.[4][5] For this application, a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable starting point.
-
Mobile Phase:
-
A: Supercritical Carbon Dioxide (CO₂)
-
B: Methanol with 0.1% Diethylamine (DEA)
-
-
Sample Preparation: A racemic standard of this compound is dissolved in methanol to a final concentration of 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
A screening approach is often employed in chiral method development to identify the optimal stationary and mobile phases.[2][4] The following conditions represent a starting point for the separation.
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic elution with 80% CO₂ (A) and 20% Methanol with 0.1% DEA (B) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 150 bar |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Data Presentation
The described SFC method provides a baseline separation of the two enantiomers. The addition of a basic modifier like diethylamine to the mobile phase is often necessary for improving the peak shape of basic compounds on polysaccharide-based columns.
Table 1: Chromatographic Results for the Chiral Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | 3.52 | 1.1 | \multirow{2}{*}{2.1} |
| Enantiomer 2 | 4.25 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound was not found in the initial search.
Method Optimization and Discussion
Further optimization of the separation can be achieved by systematically varying the chromatographic parameters. Key parameters to consider for optimization include:
-
Co-solvent Percentage: The proportion of the organic modifier (methanol) in the mobile phase significantly influences retention and resolution. A gradient elution may also be explored to improve separation and reduce run time.
-
Choice of Modifier: Different alcohol modifiers such as ethanol or isopropanol can alter the chiral recognition and should be evaluated.[2]
-
Additive: The type and concentration of the basic additive can impact peak shape and selectivity.
-
Temperature and Back Pressure: These parameters affect the density and solvating power of the supercritical fluid, thereby influencing the chromatography.
Mandatory Visualization
Caption: Workflow for the chiral separation of this compound enantiomers.
References
- 1. Cas 1147422-00-1,Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]
- 2. fagg-afmps.be [fagg-afmps.be]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a range of chemical conditions and its susceptibility to cleavage under acidic conditions. The efficient and clean removal of the Boc group from nitrogen-containing heterocyclic scaffolds is a critical transformation in the synthesis of many pharmaceutical agents and bioactive molecules. This document provides detailed application notes and experimental protocols for the deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine, a bicyclic diamine scaffold of interest in medicinal chemistry. The protocols outlined below utilize common acidic reagents, namely trifluoroacetic acid (TFA) and hydrogen chloride (HCl), and offer a comparative analysis to aid in the selection of the optimal deprotection strategy.
Deprotection Methodologies
The removal of the Boc protecting group from 1-Boc-octahydropyrrolo[3,2-c]pyridine is typically achieved through acidolysis. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The choice between strong acids like TFA and HCl often depends on the substrate's sensitivity to the acid's strength and the desired form of the final product (e.g., as a specific salt).
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine based on established protocols for similar cyclic amines. While specific yields for this substrate are not widely reported, the data presented reflects common efficiencies for these transformations.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90 | The product is isolated as the TFA salt. Volatility of TFA can aid in work-up. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 2 - 16 | >90 | The product is isolated as the HCl salt, which is often a crystalline solid.[1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common and efficient method for Boc deprotection using a solution of TFA in DCM.[2][3]
Materials:
-
1-Boc-octahydropyrrolo[3,2-c]pyridine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (5-10 eq) dropwise at room temperature. CAUTION: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected octahydropyrrolo[3,2-c]pyridine.
-
For isolation as the TFA salt, omit the basic wash and concentrate the reaction mixture directly after ensuring complete removal of excess TFA.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection, often yielding the product as a stable hydrochloride salt.[1]
Materials:
-
1-Boc-octahydropyrrolo[3,2-c]pyridine
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask.
-
To the solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The deprotected product may precipitate from the solution as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, continue stirring for the recommended time to ensure complete reaction.
-
Upon completion, if a solid has formed, collect the product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to obtain the octahydropyrrolo[3,2-c]pyridine dihydrochloride salt.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and then collected by filtration.
Mandatory Visualization
The following diagrams illustrate the deprotection workflow and the chemical transformation.
Caption: General experimental workflow for the acidic deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine.
Caption: Chemical transformation showing the deprotection of the Boc group.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Boc-Protected Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with Boc-protected pyrrolopyridines. This class of reaction is of significant interest in medicinal chemistry for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the pyrrolopyridine core and prevent side reactions.
Introduction to Suzuki-Miyaura Coupling on Pyrrolopyridines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or boronate ester) and an organic halide or triflate. For Boc-protected pyrrolopyridines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in the structure-activity relationship (SAR) studies during drug discovery. The general reaction scheme is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction of a Boc-Protected Halogenated Pyrrolopyridine
The success of the coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. Careful optimization of these parameters is often necessary to achieve high yields and purity of the desired product.
Key Reaction Parameters
Several factors critically influence the outcome of the Suzuki-Miyaura coupling with Boc-protected pyrrolopyridines:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. Catalyst systems such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and pre-catalysts like XPhos Pd G2 are often effective for nitrogen-containing heterocycles.[1] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: An appropriate base is required to activate the boronic acid for the transmetalation step.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]
-
Solvent: A mixture of an organic solvent and water is typically employed. A common solvent system is 1,4-dioxane and water, often in a 4:1 or similar ratio. The presence of water can be crucial for the reaction's success, particularly when using boronic acids.
-
Boron Source: Both arylboronic acids and their corresponding boronate esters can be used as the organoboron reagent. Boronate esters can sometimes offer greater stability and are less prone to protodeboronation.
-
Inert Atmosphere: To prevent the degradation of the catalyst and phosphine ligands, the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Data Summary
The following tables summarize various reported conditions and yields for the Suzuki-Miyaura coupling of Boc-protected pyrrolopyridines and related nitrogen heterocycles. These can serve as a starting point for reaction optimization.
Table 1: Suzuki Coupling of Boc-Protected Bromopyrroles/Indazoles with Arylboronic Acids
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Boc-protected 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 84 | [1] |
| 2 | Boc-protected 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 92 | [1] |
| 3 | Boc-protected 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 85 | [4] |
| 4 | Boc-protected 4-bromopyrrole-2-carboxylate | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 93 | [4] |
| 5 | Boc-protected 4-bromopyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 77 | [4] |
Table 2: In Situ Suzuki Coupling of Boc-Protected Pyrrole
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Base (equiv.) | Reaction Time | Yield (%) | Reference |
| 1 | 6-bromo-2,2'-bipyridine | Pd(PPh₃)₂Cl₂ (8) | K₂CO₃ (1.65) | 15 h | 84 | [5][6] |
| 2 | 2-bromo-1,10-phenanthroline | Pd(PPh₃)₂Cl₂ (8) | K₂CO₃ (2.0) | 1.5 h | 89 | [5][6] |
| 3 | 2-bromo-6-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ (1.65) | 0.5 h | 85 | [5][6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrrolopyridine
This protocol provides a general starting point that may require optimization for specific substrates.
Materials:
-
Boc-protected bromopyrrolopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the Boc-protected bromopyrrolopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (5-10 mol%), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
In Situ Protocol for Suzuki Coupling with Boc-Protected Pyrrole
This protocol is useful when the corresponding boronic acid of the Boc-protected pyrrole is unstable.[5]
Materials:
-
Boc-protected pyrrole (1.29 equiv)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Trimethylborate (1.9 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (8 mol%)
-
Aqueous potassium carbonate (1 M, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
LDA Preparation: In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Borate Intermediate Formation: Add a solution of Boc-protected pyrrole in THF dropwise to the freshly prepared LDA solution at -80 °C. Stir for 1 hour, then quench the reaction with trimethylborate. Allow the mixture to warm to 0 °C and stir for 1.5 hours.
-
Coupling Reaction: To the reaction mixture at room temperature, add the aryl bromide and Pd(PPh₃)₂Cl₂. Heat the mixture to reflux and add the aqueous potassium carbonate solution.
-
Reaction and Work-up: Maintain the reflux for 2 hours. After cooling to room temperature, dilute the mixture with diethyl ether. Perform a standard aqueous work-up, dry the organic layer, and concentrate to obtain the crude product.
-
Purification: Purify the product by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
The general workflow for the Suzuki-Miyaura cross-coupling of Boc-protected halo-pyrrolopyridines is depicted below. This involves reaction setup under an inert atmosphere, heating to the desired temperature, monitoring the reaction progress, and subsequent work-up and purification of the final product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the catalyst/ligand system, or screening different bases and solvents. The ratio of the boronic acid to the halide can also be increased.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This may be minimized by ensuring a strictly inert atmosphere and optimizing the reaction conditions.
-
Debromination/Dehalogenation: In some cases, particularly with unprotected pyrroles, dehalogenation can be a significant side reaction.[4] The use of a protecting group like Boc generally suppresses this pathway.
-
Boc Deprotection: While the Boc group is generally stable under many Suzuki coupling conditions, some conditions, particularly with strong bases or high temperatures, may lead to its partial or complete removal.[3][4] If this is not desired, milder conditions should be explored. Conversely, this can sometimes be used as a feature to deprotect in the same pot.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Delamanid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid is a crucial anti-tuberculosis agent, effective against multidrug-resistant strains. Its synthesis involves the convergent coupling of a nitroimidazooxazole core with a complex side chain. This document provides detailed protocols for the synthesis of key precursors of Delamanid, focusing on the preparation of the nitroimidazooxazole moiety and the piperidine-containing side chain. The methodologies presented are collated from published literature to aid researchers in the development and optimization of Delamanid synthesis.
Key Precursors and Synthetic Strategy
The synthesis of Delamanid typically involves the preparation of two key fragments, which are then coupled to form the final molecule. These precursors are:
-
The Nitroimidazooxazole Core: A chiral (R)-2-methyl-6-nitro-2-(hydroxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole derivative.
-
The Side Chain: 4-[4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl]phenol.
The general synthetic approach is a convergent synthesis, where these two precursors are synthesized separately and then joined together in the final steps.
Synthesis of the Nitroimidazooxazole Core Precursor
The synthesis of the chiral nitroimidazooxazole core is a critical part of the overall Delamanid synthesis. One common route involves the use of 2-bromo-4-nitroimidazole and a chiral epoxide.
Diagram: Synthesis Workflow for the Nitroimidazooxazole Core
Caption: Workflow for the synthesis of the nitroimidazooxazole precursor.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-nitro-1H-imidazole [1]
-
Materials: 4-Nitroimidazole, Hydrobromic acid (48%), Hydrogen peroxide (30%), Water, Dimethylformamide (DMF), Sodium iodide.
-
Procedure:
-
Dissolve 4-nitroimidazole (1.0 eq) in water.
-
Add hydrobromic acid (2.4 eq) to the solution.
-
Heat the mixture to 70-75 °C.
-
Add hydrogen peroxide (2.5 eq) dropwise in three portions, with 1 hour of stirring between each addition.
-
Maintain the reaction at 70-75 °C for 10 hours.
-
Cool the solution to 0-5 °C and stir for 1 hour to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,5-dibromo-4-nitro-1H-imidazole.
-
Dissolve the dibromo intermediate (1.0 eq) in DMF under a nitrogen atmosphere.
-
Add sodium iodide (2.1 eq) and heat the suspension to 120 °C to afford 2-bromo-4-nitro-1H-imidazole.
-
Protocol 2: Synthesis of (R)-(2-Methyloxiran-2-yl)methanol
-
Materials: 2-Methylallyl alcohol, Titanium (IV) isopropoxide, (+)-Diethyl tartrate, tert-Butyl hydroperoxide, Dichloromethane.
-
Procedure: This synthesis is a standard Sharpless asymmetric epoxidation.
-
To a solution of titanium (IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, add 2-methylallyl alcohol.
-
Add tert-butyl hydroperoxide dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding a 10% aqueous solution of tartaric acid and stirring for 1 hour.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography to obtain (R)-(2-methyloxiran-2-yl)methanol.
-
Protocol 3: Synthesis of (R)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol [2][3][4]
-
Materials: 2-Bromo-4-nitro-1H-imidazole, (R)-(2-methyloxiran-2-yl)methanol, Diisopropylethylamine (DIPEA), Cesium carbonate (Cs2CO3), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of (R)-(2-methyloxiran-2-yl)methanol (1.0 eq) in DMF, add 2-bromo-4-nitro-1H-imidazole (1.0 eq) and DIPEA.
-
Heat the reaction mixture to 115 °C.
-
After the initial coupling, add Cs2CO3 to facilitate the intramolecular cyclization.
-
Heat the mixture at 50 °C for 2 hours.[5]
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data
| Step | Product | Starting Materials | Reagents | Yield (%) | Reference |
| 1 | 2,5-Dibromo-4-nitro-1H-imidazole | 4-Nitroimidazole | HBr, H2O2 | 86 | [6] |
| 2 | (R)-2-methyl-3-(4-bromophenoxy)propane-1,2-diol | 2-methyl allylalcohol, 4-bromophenol | Sharpless Epoxidation reagents | - | [4] |
| 3 | Delamanid from epoxide intermediate | Epoxide 11, 2-bromo-4-nitroimidazole 12 | DIPEA, Cs2CO3 | 63 | [4] |
| 4 | 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene | 4-trifluoromethoxy phenol, 2-methylallyl chloride | K2CO3, DMF | 97 | [4] |
| 5 | (R)-(+)-2-methyl-3-(4-(trifluoromethoxy)phenoxy)propane-1,2-diol | 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene | AD mix-α | 88 | [4] |
Synthesis of the Side Chain Precursor
The side chain, 4-[4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl]phenol, is synthesized through a multi-step process, typically involving a Mitsunobu reaction and a subsequent coupling step.
Diagram: Synthesis Workflow for the Side Chain Precursor
Caption: Workflow for the synthesis of the side chain precursor.
Experimental Protocols
Protocol 4: Synthesis of N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine [7]
-
Materials: N-Boc-4-hydroxypiperidine, p-Trifluoromethoxyphenol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Tetrahydrofuran (THF).
-
Procedure:
-
Under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), p-trifluoromethoxyphenol (1.1 eq), and triphenylphosphine (1.1 eq) in THF.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add n-heptane to the reaction mixture and stir for 8 hours, then filter.
-
Concentrate the filtrate to obtain the crude product, which can be used in the next step without further purification.
-
Protocol 5: Synthesis of 4-(4-(trifluoromethoxy)phenoxy)piperidine [7]
-
Materials: Crude N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine, Hydrogen chloride in ethyl acetate.
-
Procedure:
-
Add the crude Boc-protected intermediate to an ethyl acetate solution of hydrogen chloride.
-
Stir the mixture to allow for the precipitation of the hydrochloride salt of the product.
-
Filter the precipitate and wash with ethyl acetate.
-
The hydrochloride salt can be neutralized with a base (e.g., aqueous sodium hydroxide) to obtain the free base, 4-(4-(trifluoromethoxy)phenoxy)piperidine.
-
Protocol 6: Synthesis of 4-[4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl]phenol
-
Materials: 4-(4-(trifluoromethoxy)phenoxy)piperidine, 4-Bromophenol, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Sodium tert-butoxide, Toluene.
-
Procedure: This is a Buchwald-Hartwig amination reaction.
-
To a reaction vessel under an inert atmosphere, add 4-(4-(trifluoromethoxy)phenoxy)piperidine (1.0 eq), 4-bromophenol (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst, and ligand.
-
Add anhydrous toluene and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the final side chain precursor.
-
Quantitative Data
| Step | Product | Starting Materials | Reagents | Yield (%) | Reference |
| 4 | N-Boc-4-(4-(trifluoromethoxy) phenoxy)piperidine | N-Boc-4-hydroxypiperidine, p-trifluoromethoxyphenol | PPh3, DEAD | 70 | [5] |
| 6 | 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol | 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine | CuI, L-Proline | 81 | [5] |
Conclusion
The synthetic routes to the key precursors of Delamanid are well-established, though they involve multiple steps requiring careful control of reaction conditions. The protocols and data provided herein offer a comprehensive guide for researchers engaged in the synthesis of Delamanid and its analogues. The modular nature of the synthesis allows for the potential to create novel derivatives by modifying the precursor structures, which could lead to the discovery of new anti-tubercular agents. It is crucial for researchers to adhere to all laboratory safety protocols when handling the reagents and intermediates described.
References
- 1. An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi [dndi.org]
- 2. Buy (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol | 681491-12-3 [smolecule.com]
- 3. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: The Pyrrolo[3,2-c]pyridine Core in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, consisting of a fused pyrrole and pyridine ring, serves as a versatile template for the design and synthesis of potent bioactive molecules. Its rigid structure and ability to engage in various non-covalent interactions have made it a valuable core for developing inhibitors of key biological targets. This document provides a detailed overview of the applications of the pyrrolo[3,2-c]pyridine core, with a primary focus on its role in the development of novel anticancer agents. Application notes are provided for its use as a tubulin polymerization inhibitor and an FMS kinase inhibitor, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
Application 1: Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of new anticancer therapies.
Quantitative Data: Antiproliferative Activity
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized below.
| Compound ID | R Group | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 0.85 | 1.23 | 1.56 |
| 10b | 2-Methylphenyl | 0.76 | 0.98 | 1.12 |
| 10c | 3-Methylphenyl | 0.54 | 0.67 | 0.88 |
| 10m | 4-Chlorophenyl | 0.43 | 0.51 | 0.65 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21[1][2] |
| Combretastatin A-4 | (Positive Control) | 0.003 | 0.004 | 0.005 |
| Colchicine | (Positive Control) | 0.009 | 0.011 | 0.013 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General Procedure) [2][3]
This protocol describes a Suzuki cross-coupling reaction to synthesize the target compounds.
-
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent)
-
Appropriate arylboronic acid (1.5 equivalents)
-
Potassium carbonate (2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a round-bottom flask, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the corresponding arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Bubble nitrogen gas through the mixture for 15 minutes to degas.
-
Add Pd(dppf)Cl2 to the reaction mixture.
-
Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
2. In Vitro Tubulin Polymerization Assay (Fluorescence-based) [4][5][6][7][8]
This assay measures the effect of compounds on the polymerization of tubulin in real-time.
-
Materials:
-
Tubulin protein (e.g., porcine brain tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., 4',6-diamidino-2-phenylindole - DAPI)
-
Test compounds dissolved in DMSO
-
Positive controls (Paclitaxel, Colchicine)
-
Negative control (DMSO)
-
Black, non-binding 384-well microplate
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution (2 mg/mL) in General Tubulin Buffer on ice.
-
Prepare the reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the tubulin solution. Add DAPI to a final concentration of 6.3 µM.
-
In the wells of a pre-warmed (37°C) 384-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the data to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate IC50 values for inhibitors.
-
Application 2: Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
The pyrrolo[3,2-c]pyridine core has also been utilized to develop potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase. Overexpression of FMS kinase is associated with various cancers and inflammatory diseases. Inhibition of FMS kinase can impede the proliferation and survival of tumor cells and modulate the tumor microenvironment.
Quantitative Data: FMS Kinase Inhibitory Activity
A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have shown potent FMS kinase inhibition.
| Compound ID | Structure Type | FMS Kinase IC50 (nM) |
| 1e | Diarylurea | 60 |
| 1r | Diarylamide | 30[5] |
| KIST101029 | (Lead Compound) | 96[5] |
Compound 1r also demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[5]
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. Synthesis of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives (General Procedure) [5]
This protocol outlines the key steps for the synthesis of the FMS kinase inhibitor precursors.
-
Materials:
-
Pyrrolo[2,3-b]pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate nitroaniline
-
Benzoyl chloride
-
Diisopropylamine
-
Acetonitrile
-
Standard glassware for organic synthesis
-
-
Procedure:
-
N-oxidation: Treat pyrrolo[2,3-b]pyridine with m-CPBA to form the corresponding N-oxide.
-
Chlorination: React the N-oxide with POCl₃ to yield 4-chloropyrrolo[2,3-b]pyridine.
-
Rearrangement/Substitution: Fuse 4-chloropyrrolo[2,3-b]pyridine with the appropriate nitroaniline at high temperature (e.g., 180°C) to induce a substitution-rearrangement, forming the 1-aryl-4-amino-pyrrolo[3,2-c]pyridine hydrochloride salt.
-
Amidation: Treat the resulting amine with benzoyl chloride in the presence of diisopropylamine in acetonitrile at room temperature to produce the final benzamido derivatives.
-
Purify the products by column chromatography and characterize by NMR and mass spectrometry.
-
2. In Vitro FMS Kinase Assay (LanthaScreen™ TR-FRET) [1]
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure FMS kinase activity.
-
Materials:
-
Recombinant FMS kinase
-
Fluorescein-labeled polypeptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Test compounds dissolved in DMSO
-
Low-volume 384-well plates
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing FMS kinase and the fluorescein-labeled substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a solution containing the terbium-labeled antibody in TR-FRET dilution buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Broader Therapeutic Potential
While the primary focus of research on the pyrrolo[3,2-c]pyridine core has been in oncology, its structural features suggest potential applications in other therapeutic areas. The related pyrrolopyridine isomers have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and as anti-inflammatory agents.[9][10][11] Further exploration of the chemical space around the pyrrolo[3,2-c]pyridine scaffold may yet uncover novel candidates for these and other conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key intermediate in pharmaceutical development.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly in the catalytic hydrogenation step, which is a common method for this transformation.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a low conversion rate of the starting material, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, even after extended reaction times. What are the potential causes and solutions?
-
Answer: Low or no conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, reaction conditions, or reagents.
-
Catalyst Activity: The palladium-based catalyst is crucial for this reaction. Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. If the catalyst is old or has been exposed to air, its activity may be compromised. Consider using a fresh batch of catalyst.
-
Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure that the reaction vessel is properly sealed and that a consistent hydrogen pressure is maintained throughout the reaction. Leaks in the system can lead to a drop in pressure and incomplete reaction.
-
Reaction Temperature: The reaction temperature plays a significant role. One reported protocol specifies a temperature of 70°C.[2] Lower temperatures may result in a sluggish reaction, while excessively high temperatures could lead to side product formation.
-
Solvent Quality: The presence of impurities in the solvent can poison the catalyst. Use high-purity, dry solvents to minimize the risk of catalyst deactivation.
-
Issue 2: Formation of Side Products
-
Question: I am observing the formation of unexpected side products in my reaction mixture, complicating the purification process. What are the likely side products and how can I minimize their formation?
-
Answer: Side product formation is often a result of over-reduction or side reactions involving the solvent or impurities.
-
Over-reduction: While the desired product is the fully saturated octahydro derivative, prolonged reaction times or overly harsh conditions (high temperature or pressure) could potentially lead to the cleavage of the Boc protecting group or other undesired reductions. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed.
-
Solvent-Related Side Products: The choice of solvent is critical. While a mixture of ethylene glycol monomethyl ether and acetic acid has been reported, ensure that the solvent is appropriate for the reaction conditions and does not participate in side reactions.[2]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are recommended?
-
Answer: The purification of this compound can be challenging due to its physical properties.
-
Catalyst Removal: The first step after the reaction is the complete removal of the solid catalyst. Filtration through a pad of celite is a standard and effective method. Ensure the filtration is done carefully to prevent any catalyst from contaminating the filtrate.
-
Chromatography: Column chromatography on silica gel is a common method for purifying this compound. A solvent system of dichloromethane and methanol (e.g., in a 10:1 ratio) has been reported to be effective.[2] The polarity of the eluent can be adjusted based on the separation observed on TLC.
-
Extraction: An aqueous workup can be performed to remove acidic or basic impurities. However, be mindful of the product's solubility in the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While a yield of 100% has been reported in one instance, this is likely an optimized result.[2] In practice, yields can be lower due to factors such as incomplete reaction, losses during workup and purification, and the formation of side products. A well-optimized reaction should aim for a high yield, but it is important to have realistic expectations.
Q2: Can other catalysts be used for this hydrogenation?
A2: While palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) are commonly used for such transformations, other catalysts like Raney Nickel have been used for the hydrogenation of similar heterocyclic systems.[3] The choice of catalyst can influence the reaction conditions and selectivity, so it may require optimization.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.
Data Presentation
Table 1: Reported Reaction Conditions for Synthesis
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | [2] |
| Catalyst | Palladium hydroxide on carbon (Pd(OH)2/C) | [2] |
| Solvent | Ethylene glycol monomethyl ether and acetic acid | [2] |
| Temperature | 70 °C | [2] |
| Hydrogen Pressure | 2.0 MPa | [2] |
| Reaction Time | 24 hours | [2] |
| Reported Yield | 100% | [2] |
Experimental Protocols
Detailed Methodology for Catalytic Hydrogenation
This protocol is based on a reported synthesis of this compound.[2]
-
Reaction Setup: In a suitable pressure reactor, dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1 equivalent) in a mixture of ethylene glycol monomethyl ether and a small amount of acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of palladium hydroxide on carbon (Pd(OH)2/C) to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen.
-
Reaction: Heat the reaction mixture to 70°C and stir for 24 hours, maintaining the hydrogen pressure.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol 10:1) to obtain the pure product.
Visualizations
Caption: Reaction scheme for the synthesis of the target compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. lookchem.com [lookchem.com]
- 2. Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester | 1147422-00-1 [chemicalbook.com]
- 3. CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Octahydropyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropyrrolo[3,2-c]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the octahydropyrrolo[3,2-c]pyridine core?
A1: The synthesis of the octahydropyrrolo[3,2-c]pyridine scaffold is typically achieved through multi-step sequences. Common strategies include:
-
Catalytic Hydrogenation of a 1H-pyrrolo[3,2-c]pyridine Precursor: This is a direct approach where the aromatic pyrrolopyridine core is fully saturated. The choice of catalyst (e.g., Rhodium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) is crucial to achieve complete reduction without side-reactions.
-
Pictet-Spengler Reaction: A Pictet-Spengler reaction involving a suitable pyrrole-ethylamine derivative and an aldehyde can be employed to construct the piperidine ring onto the pyrrole core. This method is effective for creating the fused heterocyclic system.[1]
-
Reductive Amination Strategies: Stepwise construction of the bicyclic system using intramolecular or intermolecular reductive amination is another viable route. This can involve the formation of an iminium ion intermediate followed by reduction.
Q2: I am observing incomplete reaction during the catalytic hydrogenation of my 1H-pyrrolo[3,2-c]pyridine precursor. What could be the cause?
A2: Incomplete hydrogenation is a common issue and can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyridine and pyrrole rings can act as catalyst poisons.
-
Insufficient Hydrogen Pressure or Reaction Time: The complete saturation of the bicyclic aromatic system may require forcing conditions.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and efficiency.
Q3: My final product appears to be a mixture of diastereomers. How can I control the stereochemistry?
A3: The octahydropyrrolo[3,2-c]pyridine core contains multiple chiral centers, leading to the potential for diastereomer formation. Controlling stereoselectivity can be achieved by:
-
Use of Chiral Catalysts: Enantioselective hydrogenation using chiral catalysts can favor the formation of a specific stereoisomer.
-
Substrate Control: Introducing chiral auxiliaries on the starting materials can direct the stereochemical outcome of the cyclization or reduction steps.
-
Diastereoselective Crystallization: It may be possible to selectively crystallize the desired diastereomer from a mixture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of the desired octahydropyrrolo[3,2-c]pyridine | Incomplete hydrogenation of the aromatic precursor. | Increase hydrogen pressure, reaction time, or catalyst loading. Consider a more active catalyst such as rhodium on carbon. |
| Formation of a stable partially hydrogenated intermediate (e.g., tetrahydropyrrolo[3,2-c]pyridine). | Modify the solvent system or increase the reaction temperature to facilitate full reduction. | |
| Catalyst poisoning by the nitrogen-containing substrate or product. | Use a higher catalyst loading or consider using a catalyst less prone to nitrogen poisoning. Acidic additives can sometimes mitigate this effect by protonating the nitrogen atoms.[2] | |
| Presence of unexpected peaks in NMR or LC-MS analysis | Partially Hydrogenated Intermediates: Incomplete reduction of the pyridine or pyrrole ring. | Re-subject the product mixture to the hydrogenation conditions for a longer duration or under more forcing conditions. |
| Over-reduction Products: Cleavage of the C-N bonds in the pyrrolidine ring under harsh hydrogenation conditions. | Reduce the reaction temperature or pressure. Screen for a milder catalyst. | |
| Ring-Opened Byproducts: In syntheses involving reductive amination, incomplete cyclization can lead to amino-alcohol or amino-ester side-products. | Ensure the reaction conditions are optimized for cyclization, including appropriate pH and temperature. | |
| Formation of Diastereomers: Lack of stereocontrol during the reaction. | Employ a chiral catalyst or auxiliary. If a mixture is formed, attempt separation by column chromatography or recrystallization. | |
| Difficult purification of the final product | The polarity of the desired product and side-products are very similar. | Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or explore derivatization to alter the polarity of the components for easier separation. |
| The product is a viscous oil that is difficult to handle. | Attempt to form a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid and easier to purify by recrystallization. |
Quantitative Data on Side-Product Formation (Illustrative)
| Reaction Condition | Desired Product Yield (%) | Partially Hydrogenated Byproduct (%) | Over-reduced Byproduct (%) | Other Impurities (%) |
| Condition A: 1H-pyrrolo[3,2-c]pyridine, 5% Rh/C, 50 psi H₂, EtOH, 24h, rt | 65 | 25 | < 5 | < 5 |
| Condition B: 1H-pyrrolo[3,2-c]pyridine, 5% Rh/C, 200 psi H₂, EtOH, 48h, 50°C | 85 | < 5 | 10 | < 5 |
| Condition C: 1H-pyrrolo[3,2-c]pyridine, PtO₂, 50 psi H₂, AcOH, 24h, rt | 75 | 15 | < 5 | 5 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1H-pyrrolo[3,2-c]pyridine
-
Preparation: In a high-pressure reaction vessel, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 g, 8.46 mmol) in anhydrous ethanol (50 mL).
-
Catalyst Addition: Carefully add 5% Rhodium on carbon (100 mg, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 200 psi with hydrogen.
-
Reaction: Stir the mixture at 50°C for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (or alumina) using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the octahydropyrrolo[3,2-c]pyridine.
Visualizations
Caption: Synthetic route to octahydropyrrolo[3,2-c]pyridine and potential side-products.
Caption: Troubleshooting workflow for octahydropyrrolo[3,2-c]pyridine synthesis.
References
Technical Support Center: Purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation/Co-elution of Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the desired compound from impurities. | - Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to achieve a target Rf value of 0.2-0.4 for the product. Good starting points for polar compounds include ethyl acetate/hexanes and dichloromethane/methanol mixtures. - Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve separation of compounds with similar polarities. |
| Structurally Similar Impurities: The crude product may contain diastereomers or regioisomers that are difficult to separate. | - High-Resolution Chromatography: Consider using a longer column or a stationary phase with a smaller particle size for increased resolution. - Alternative Stationary Phases: If separation on silica gel is challenging, explore other stationary phases like alumina (basic or neutral). | |
| Product Tailing/Streaking on the Column | Interaction with Acidic Silica Gel: The basic nitrogen atom in the pyrrolopyridine ring system can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape. | - Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (1-3%) or ammonia (in methanol), to the eluent to neutralize the acidic sites on the silica gel.[1] - Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. |
| Low Yield/Product Loss | Compound Degradation on Silica Gel: The Boc (tert-butoxycarbonyl) protecting group can be labile under acidic conditions, and prolonged exposure to silica gel can lead to its cleavage. | - Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. - Deactivate Silica Gel: As mentioned above, neutralizing the silica gel with a basic additive can prevent the degradation of acid-sensitive compounds. - Check Stability: Before performing the column, spot the crude material on a TLC plate, run it, and then let it sit for a few hours before observing it under UV light again to check for degradation spots. |
| Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel. | - Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). - Flush the Column: If the product is still not eluting, a stronger solvent system (e.g., 5-10% methanol in dichloromethane with a small amount of ammonium hydroxide) can be used to wash the column. | |
| Product Elutes Too Quickly (High Rf) | Solvent System is Too Polar: The eluent has a high polarity, causing the compound to have a weak interaction with the stationary phase. | - Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of methanol in a dichloromethane/methanol mixture). |
| Product Does Not Elute (Low Rf) | Solvent System is Not Polar Enough: The eluent has a low polarity, resulting in a strong interaction between the compound and the stationary phase. | - Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A commonly used and effective solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting ratio of 10:1 (v/v) DCM:MeOH has been reported to be successful. It is always recommended to first optimize the solvent system using thin-layer chromatography (TLC) to achieve an Rf value between 0.2 and 0.4 for the target compound.
Q2: My compound is streaking on the TLC plate and the column. What can I do?
A2: Streaking is often a sign of interaction between the basic amine in your compound and the acidic silica gel. To resolve this, you can add a small amount of a base to your eluent, such as 1-3% triethylamine (TEA) or by using a pre-mixed solution of ammonia in methanol as your polar solvent. This deactivates the acidic sites on the silica gel, leading to better peak shapes.
Q3: I am concerned about the stability of the Boc protecting group during purification. What precautions should I take?
A3: The Boc group is sensitive to acidic conditions. To prevent its cleavage during column chromatography, it is advisable to use a deactivated silica gel by incorporating a basic additive like triethylamine into your solvent system. Additionally, minimizing the time the compound spends on the column can reduce the risk of degradation.
Q4: Should I use isocratic or gradient elution for the purification?
A4: The choice between isocratic (constant solvent composition) and gradient (variable solvent composition) elution depends on the complexity of your crude mixture.
-
Isocratic elution is simpler and is often sufficient if the impurities are well-separated from your product on a TLC plate.
-
Gradient elution , where you gradually increase the polarity of the mobile phase, is generally better for separating complex mixtures or when impurities have polarities very close to your product. It can lead to sharper peaks and a faster overall purification time.
Q5: What is the expected appearance of purified this compound?
A5: The purified compound is typically a viscous liquid.
Data Presentation
The following table summarizes recommended solvent systems for the purification of this compound. The Rf values are estimates and should be confirmed by TLC before performing column chromatography.
| Solvent System (v/v) | Typical Rf Range | Notes |
| Dichloromethane:Methanol (10:1) | 0.3 - 0.5 | A good starting point for this polar compound. |
| Ethyl Acetate:Hexanes (Gradient) | Variable | Start with a low polarity (e.g., 20% EtOAc) and gradually increase to elute the product. Good for separating less polar impurities. |
| Dichloromethane:Methanol with 1% Triethylamine (10:1) | 0.3 - 0.5 | The addition of triethylamine helps to prevent peak tailing. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a candidate eluent system (e.g., 10:1 DCM:MeOH).
-
Visualize the plate using an appropriate method (e.g., UV light if the compound is UV active, or a potassium permanganate stain).
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the desired product.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Gently add a small amount of fresh eluent and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin to collect fractions in test tubes or other suitable containers.
-
If using isocratic elution, continue with the same solvent system.
-
If using gradient elution, gradually increase the polarity of the eluent according to your pre-determined gradient.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Stereoselective Synthesis of the Pyrrolo[3,2-c]pyridine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of the pyrrolo[3,2-c]pyridine core. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor regioselectivity in the initial cyclization step to form the pyrrolo[3,2-c]pyridine core. What are the common causes and how can I improve it?
A1: Poor regioselectivity is a frequent challenge, often leading to the formation of the undesired pyrrolo[2,3-b]pyridine isomer. The outcome is highly dependent on the substitution pattern of the starting materials and the reaction conditions.
-
Common Causes:
-
Steric Hindrance: Bulky substituents on the pyrrole or pyridine precursors can influence the site of cyclization.
-
Electronic Effects: The electronic nature of the substituents on the starting materials can direct the cyclization to a specific position.
-
Reaction Conditions: Temperature, catalyst, and solvent can all play a crucial role in determining the regiochemical outcome. For instance, in a Pictet-Spengler approach, the choice of acid catalyst is critical.
-
-
Troubleshooting Strategies:
-
Modify Substituents: If possible, alter the substituents on your starting materials to electronically or sterically favor the desired cyclization.
-
Optimize Reaction Conditions: Systematically screen different catalysts (e.g., Brønsted vs. Lewis acids), solvents of varying polarity, and reaction temperatures. A lower temperature might favor the thermodynamically more stable product.
-
Change Synthetic Strategy: Consider a different synthetic approach that offers better regiocontrol, such as a transition-metal-catalyzed cross-coupling and subsequent cyclization.
-
Q2: My reaction to introduce a stereocenter is resulting in a racemic mixture or low enantiomeric excess (ee). How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a key challenge in the synthesis of complex molecules like pyrrolo[3,2-c]pyridines. Low enantiomeric excess can stem from several factors.
-
Common Causes:
-
Ineffective Chiral Catalyst/Auxiliary: The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate, leading to poor facial discrimination.
-
Background Uncatalyzed Reaction: A non-stereoselective background reaction may be competing with the desired catalytic cycle.
-
Racemization: The product may be prone to racemization under the reaction or workup conditions.
-
-
Troubleshooting Strategies:
-
Screen Chiral Catalysts/Ligands: A systematic screening of different chiral catalysts, ligands, and additives is often necessary. The choice of the metal and the ligand in asymmetric catalysis is crucial.
-
Optimize Reaction Parameters: Lowering the reaction temperature can often improve enantioselectivity. Solvent choice can also have a significant impact on the stereochemical outcome.
-
Use a Chiral Auxiliary: Employing a chiral auxiliary can provide excellent stereocontrol. The auxiliary can be cleaved in a subsequent step to yield the desired enantiomer.
-
Protecting Group Strategy: The choice of protecting groups on the pyrrole or pyridine rings can influence the steric environment around the reacting center and thus affect stereoselectivity.
-
Q3: I am experiencing low yields in the key bond-forming reactions. What are some general strategies to improve the efficiency of my synthesis?
A3: Low yields can be attributed to a variety of factors, including side reactions, product decomposition, and incomplete conversions.
-
Common Causes:
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Product Instability: The pyrrolo[3,2-c]pyridine core or intermediates may be unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: The reaction may not be running at the optimal temperature, concentration, or stoichiometry.
-
-
Troubleshooting Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to identify the optimal reaction time and detect the formation of byproducts.
-
Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents, as impurities can often inhibit catalysts or lead to side reactions.
-
Degassing: For reactions sensitive to oxygen, such as those involving transition metal catalysts, ensure proper degassing of the solvent and reaction vessel.
-
Step-by-Step Optimization: Optimize each step of the synthetic sequence individually before proceeding to the next to ensure the highest possible overall yield.
-
Quantitative Data Summary
The following table summarizes representative data from various stereoselective syntheses of pyrrolo[3,2-c]pyridine derivatives, highlighting the achieved yields and stereoselectivities.
| Entry | Reaction Type | Catalyst/Auxiliary | Yield (%) | ee (%) / dr | Reference |
| 1 | Asymmetric Pictet-Spengler | Chiral Brønsted Acid | 75-92 | 85-95 ee | Fictional Example |
| 2 | Chiral Auxiliary-Mediated Alkylation | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 65-80 | >95 de | Fictional Example |
| 3 | Asymmetric Michael Addition | Chiral Phase-Transfer Catalyst | 80-95 | 90-98 ee | Fictional Example |
| 4 | Enantioselective Hydrogenation | Rh(I)-Chiral Diphosphine | 88-96 | >99 ee | Fictional Example |
Note: The data in this table is illustrative and based on typical results reported in the literature for analogous systems. Actual results will vary depending on the specific substrates and conditions.
Experimental Protocols
Example Protocol: Asymmetric Pictet-Spengler Reaction
This protocol describes a general procedure for the enantioselective Pictet-Spengler reaction to form a tetrahydro-pyrrolo[3,2-c]pyridine core.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tryptamine derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv).
-
Solvent Addition: Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or chloroform) to a concentration of 0.1 M.
-
Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05-0.1 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-pyrrolo[3,2-c]pyridine.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Visualized Workflows and Logic
Caption: Asymmetric Pictet-Spengler Experimental Workflow.
Caption: Troubleshooting Low Stereoselectivity.
Boc deprotection side reactions and how to avoid them
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Our focus is to deliver actionable solutions to prevent common side reactions, thereby ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[1][2][3][4]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[1][2] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][5][6] Methionine is also susceptible to oxidation.[2][7]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2][5][6]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2][5][6]
-
Arginine (Arg): While the guanidinium group itself is protonated, the protecting groups used for Arg (e.g., Pbf, Pmc) can generate reactive cations upon cleavage that can alkylate other residues, particularly Trp.[5][8]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[2][5][6][9] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[2][5] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2][5]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete.[2][9] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be detected by TLC or LC-MS.[3][10] This can be caused by insufficient acid strength, short reaction times, steric hindrance around the Boc-protected amine, or poor resin swelling in solid-phase synthesis.[2][3][11]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl cation has alkylated a sensitive amino acid residue (e.g., Trp, Met, Cys, Tyr).[3][12]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your compound.[3][12] For example, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS) for tryptophan-containing compounds.[3] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[3] For cysteine, ethanedithiol (EDT) is a commonly used scavenger.[3]
Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be strong enough to efficiently cleave the Boc group.[11][13]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient amount of time.[11][13]
-
Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[2][11]
-
Possible Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[2]
-
Solution: Ensure the choice of solvent promotes good resin swelling.
-
Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.
-
Possible Cause: Methionine and Tryptophan residues are susceptible to oxidation during the deprotection and workup steps.[7][12] For Methionine, the thioether side chain can be oxidized to the corresponding sulfoxide (+16 Da).[2][12]
-
Solution: The use of scavengers like ethanedithiol (EDT) is effective in preventing side reactions with tryptophan.[12] For methionine, adding reducing agents like dimethyl sulfide (DMS) to the cleavage cocktail can prevent oxidation.[7][13] It's also crucial to handle the workup carefully to minimize exposure to air and oxidative conditions.[12]
Data Presentation
Table 1: Recommended Scavengers for Sensitive Amino Acid Residues
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (% v/v) | Purpose |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | 1-5% | Prevents tert-butylation of the indole ring.[3][5][12] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | 5% | Prevents S-alkylation and oxidation of the thioether.[3][7][12] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | 2.5% | Prevents S-tert-butylation of the free thiol.[3][12][14] |
| Tyrosine (Tyr) | Phenol, Anisole, Thioanisole | 5% | Prevents alkylation of the phenolic ring.[6][15] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v) | Application |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Suitable for most peptides without highly sensitive residues. TIS is an effective general carbocation scavenger.[5][12] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides with a variety of sensitive residues, including Trp, Met, and Cys.[12][15] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative for scavenging trityl groups.[12] |
| TFA/EDT/TIS/H₂O | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[12] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for substrates that are not prone to acid-catalyzed side reactions.
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[3]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3][10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[3][10]
Protocol 2: Boc Deprotection with Scavengers for Sensitive Substrates
This protocol is recommended for substrates containing sensitive residues like Tryptophan.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[12]
-
Scavenger Addition: Add 10-20 equivalents of a suitable scavenger, such as triethylsilane (TES), to the solution.[4][12]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4][12]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents. Further purification may be necessary.
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
This method is often considered milder than TFA-based procedures and can be useful for substrates with other acid-labile groups.
-
Dissolution: Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[10]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[10] The product often precipitates as the hydrochloride salt.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[10]
-
Work-up: Upon completion, the solid product can be collected by filtration and washed with a solvent like diethyl ether.[10] Alternatively, the solvent and excess HCl can be removed under reduced pressure.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities typically arise from the catalytic hydrogenation of the aromatic precursor, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate. These can include:
-
Unreacted Starting Material: Incomplete hydrogenation can leave residual aromatic precursor in your product.
-
Partially Hydrogenated Intermediates: The pyridine ring may be partially reduced, leading to tetrahydro- or dihydro- species.
-
Diastereomers: The formation of the saturated bicyclic ring system can result in both cis- and trans-fused diastereomers. The relative amounts of each will depend on the catalyst and reaction conditions used.
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium or Platinum) may remain in the crude product.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining reagents, can be present.
Q2: My NMR spectrum shows peaks corresponding to the aromatic starting material. How can I remove it?
A2: Unreacted starting material can often be removed by flash column chromatography. The aromatic precursor is typically less polar than the saturated product. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity should effectively separate the two compounds. Alternatively, recrystallization may be effective if a suitable solvent system can be found where the solubilities of the starting material and product differ significantly.
Q3: I suspect I have a mixture of diastereomers. How can I separate them?
A3: Separating diastereomers can be challenging but is often achievable by careful flash column chromatography.[1] Since diastereomers have different physical properties, they will exhibit different retention factors on a silica gel column.[2] Experiment with various solvent systems to maximize the separation. In some cases, derivatization to form salts with a chiral acid followed by fractional crystallization can be an effective method for separating diastereomers.[1]
Q4: My product is a dark color, suggesting catalyst contamination. How can this be removed?
A4: Finely divided metal catalysts from hydrogenation can be difficult to remove by simple filtration. To remove residual palladium or platinum, you can filter the crude product solution through a pad of Celite®. For very fine particles, using a syringe filter with a fine pore size (e.g., 0.45 µm) can be effective. In some instances, treatment with activated carbon followed by filtration can also help remove colored impurities and residual catalyst.
Q5: I am having trouble with the Boc-protection step of the unfunctionalized octahydropyrrolopyridine. What are common issues?
A5: If you are performing a multi-step synthesis that involves a final Boc-protection step, common issues include incomplete reaction and the formation of di-Boc protected byproducts. To drive the reaction to completion, ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O) and an appropriate base (e.g., triethylamine or diisopropylethylamine).[3] To minimize di-protection, carefully control the stoichiometry of the Boc₂O. Purification by flash column chromatography is typically required to separate the desired mono-Boc product from any unreacted diamine and di-Boc byproduct.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Broad or multiple peaks in the aliphatic region of the ¹H NMR spectrum. | Presence of multiple diastereomers. | Optimize column chromatography conditions to separate the isomers. Consider using a different solvent system or a longer column. |
| Aromatic signals present in the ¹H NMR spectrum. | Incomplete hydrogenation. | Re-subject the material to the hydrogenation conditions for a longer period or with fresh catalyst. Alternatively, purify by flash column chromatography. |
| Product appears as a dark oil or solid. | Residual hydrogenation catalyst. | Filter the product solution through a pad of Celite® or a syringe filter. Treatment with activated carbon may also be beneficial. |
| Mass spectrometry shows a peak corresponding to the di-Boc protected compound. | Over-reaction during the Boc-protection step. | Use a stoichiometric amount of Boc₂O. Purify the mixture using flash column chromatography. |
| The product is an oil that is difficult to handle and purify. | Presence of residual solvents or other low-molecular-weight impurities. | Dry the product under high vacuum for an extended period. If purification by chromatography is difficult, consider converting the product to a crystalline salt (e.g., hydrochloride) for easier handling and purification, followed by liberation of the free base. |
Data Presentation
Table 1: Comparison of Purification Techniques for Common Impurities
| Impurity | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Unreacted Aromatic Precursor | Potentially effective | Highly Effective | Ineffective |
| Partially Hydrogenated Intermediates | May be effective | Highly Effective | Ineffective |
| Diastereomers | Can be effective for fractional crystallization | Highly Effective | Ineffective |
| Catalyst Residues | Ineffective | Ineffective | Ineffective (requires filtration) |
| Di-Boc Protected Byproduct | Potentially effective | Highly Effective | Ineffective |
| Unreacted Diamine (if applicable) | Potentially effective | Highly Effective | Highly Effective |
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
-
Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The less polar impurities (like the aromatic starting material) will elute first, followed by the desired product and any more polar impurities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Acid-Base Extraction to Remove Unreacted Diamine
This protocol is applicable if the synthesis involves the Boc-protection of the corresponding diamine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted diamine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the acidic wash if necessary.
-
Neutralization (Optional): To recover the diamine, the acidic aqueous layer can be basified with a strong base (e.g., NaOH) and then extracted with an organic solvent.
-
Organic Layer Workup: Wash the organic layer containing the desired Boc-protected product with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted diamine.
Visualizations
References
Troubleshooting low conversion rates in pyrrolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolopyridines, with a focus on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction for the synthesis of a 2-aryl-pyrrolopyridine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Low conversion in a Suzuki-Miyaura reaction involving pyrrolopyridine substrates can stem from several factors, including the choice of catalyst, ligand, base, and solvent system. The inherent electronic properties of the pyrrolopyridine ring can also influence reactivity.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is critical for achieving high yields, especially with nitrogen-containing heterocycles.[1] Modern catalyst systems involving bulky, electron-rich phosphine ligands are often more effective. Consider screening different catalyst/ligand combinations as outlined in the table below. For instance, Pd(dppf)Cl₂ has been shown to be effective in the coupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole.
-
Base Optimization: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1] It is advisable to screen a panel of bases to identify the optimal choice for your specific substrate.
-
Solvent System: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents. The choice of organic solvent can influence the reaction kinetics.
-
Temperature and Reaction Time: These reactions may require elevated temperatures to proceed efficiently. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to check for the consumption of starting materials.
-
Arylboronic Acid Quality: Ensure the arylboronic acid is pure and not degraded. Homocoupling of the boronic acid can be a competing side reaction.[1] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes improve the yield of the desired product.
Q2: I am experiencing poor yields in a Buchwald-Hartwig amination reaction to introduce an amine at the C4-position of a pyrrolopyridine. What should I investigate?
Low yields in Buchwald-Hartwig amination of pyrrolopyridines can be attributed to catalyst inhibition, inappropriate ligand choice, suboptimal reaction conditions, or issues with protecting groups.
Troubleshooting Steps:
-
Protecting Group Strategy: The N-H of the pyrrole ring and any free amino groups on the pyrrolopyridine core can coordinate with the palladium catalyst, leading to deactivation. Protecting the pyrrole nitrogen with a suitable group, such as SEM (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl), can be crucial for successful amination.
-
Ligand and Catalyst Choice: The selection of the ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BINAP are often effective in promoting C-N bond formation. Pre-catalysts such as XPhos Pd G2 can also be highly efficient.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The strength of the base should be carefully considered based on the pKa of the amine and the nature of the substrate.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential for Buchwald-Hartwig reactions. Toluene and 1,4-dioxane are common choices. These reactions often require elevated temperatures (e.g., 80-120 °C) and extended reaction times. Monitor the reaction progress closely.
Troubleshooting Low Conversion Rates: Data Tables
The following tables summarize optimization data for common cross-coupling reactions used in pyrrolopyridine synthesis. These can serve as a starting point for your own reaction optimization.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Synthesis of 5-(pyrrol-2-yl)-1H-indazoles
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | DME | 80 | 18 | 45 |
| 2 | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ | DME | 80 | 18 | 60 |
| 3 | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 89 |
| 4 | Pd(OAc)₂ (5) | K₂CO₃ | DME | 80 | 18 | 30 |
Data adapted from a study on the synthesis of novel pyrrolyl and thiophenyl indazoles.
Table 2: Optimization of Reaction Conditions for the Synthesis of a Pyrrolo[3,4-b]pyridine Derivative
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |
| 1 | DBU | 10 | Ethanol | Reflux | 92 |
| 2 | DBU | 5 | Ethanol | Reflux | 69 |
| 3 | DBU | 20 | Ethanol | Reflux | 86 |
| 4 | DBU | 10 | Methanol | Reflux | 81 |
| 5 | DBU | 10 | Acetonitrile | Reflux | 75 |
| 6 | DBU | 10 | Toluene | Reflux | 62 |
| 7 | Et₃N | 10 | Ethanol | Reflux | 76 |
| 8 | Piperidine | 10 | Ethanol | Reflux | 67 |
| 9 | Pyridine | 10 | Ethanol | Reflux | 78 |
Data adapted from a study on the optimization of pyrrolo[3,4-b]pyridine synthesis.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-pyrrolopyridine with an arylboronic acid.[1]
Materials:
-
Halo-pyrrolopyridine (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halo-pyrrolopyridine, arylboronic acid, palladium catalyst, and base.[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a halo-pyrrolopyridine.
Materials:
-
Halo-pyrrolopyridine (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)
-
Base (e.g., NaOtBu, 1.5-2.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the halo-pyrrolopyridine, palladium pre-catalyst (or palladium source and ligand), and base to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, deoxygenated solvent, followed by the amine, via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in pyrrolopyridine synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Managing racemization during the synthesis of chiral pyrrolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing racemization during the synthesis of chiral pyrrolopyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of chiral pyrrolopyridines, leading to a loss of enantiomeric excess (ee).
Question 1: I am observing a low enantiomeric excess (ee) in my final chiral pyrrolopyridine product. What are the potential causes?
Answer:
A lower than expected enantiomeric excess can stem from several factors throughout the synthetic sequence. The most common culprits can be categorized into issues related to reagents and catalysts, reaction conditions, and the inherent stability of chiral intermediates.[1]
Potential Causes and Solutions:
-
Sub-optimal Coupling Conditions: If your synthesis involves a coupling step to introduce a chiral moiety (e.g., an amino acid derivative), this is a frequent source of racemization.
-
Inappropriate Coupling Reagents: Carbodiimide reagents like DCC and EDC can promote racemization if used without additives.[2]
-
Base-Induced Racemization: The choice and amount of base are critical. Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can increase the rate of racemization.[3]
-
Prolonged Activation Time: Allowing the carboxylic acid component to be "pre-activated" for an extended period before adding the amine can lead to the formation of racemization-prone intermediates like oxazolones.[3]
-
Elevated Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3]
-
-
Harsh Reaction Conditions in Other Steps:
-
Acidic or Basic Workup/Purification: Your chiral product or intermediates may be susceptible to racemization under strongly acidic or basic conditions during workup or chromatography.
-
High Temperatures: Prolonged heating during cyclization or other steps can lead to epimerization, especially if there is an acidic proton adjacent to the stereocenter.
-
-
Catalyst/Reagent Quality:
-
Impure Reagents or Solvents: Impurities can sometimes interfere with stereoselective reactions. Ensure all reagents and solvents are of high purity and are anhydrous where required.
-
Catalyst Degradation: If using a chiral catalyst, ensure it has been stored correctly and has not degraded.
-
Question 2: My starting materials are enantiomerically pure, but I am still getting a racemic or near-racemic mixture. Which specific step is likely the problem?
Answer:
Pinpointing the exact step requires careful analysis of your synthetic route. Here’s a systematic approach to identify the source of racemization:
-
Analyze Chiral Intermediates: If possible, isolate and analyze the enantiomeric purity of key chiral intermediates at each stage of your synthesis using techniques like chiral HPLC or NMR with a chiral solvating agent. This will help you identify the specific transformation where stereochemical integrity is lost.
-
Focus on High-Risk Steps:
-
Coupling Reactions: As mentioned in Question 1, any amide bond formation is a high-risk step.
-
Cyclization Reactions: Intramolecular cyclizations, especially those requiring harsh conditions (e.g., high heat, strong acid/base), can be problematic. The formation of the pyrrolopyridine ring system itself could be the culprit.
-
Deprotection Steps: Removal of protecting groups, particularly under harsh acidic or basic conditions, can lead to racemization.
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting and resolving issues of low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization in syntheses involving chiral building blocks?
A1: The most frequent cause of racemization, particularly in syntheses analogous to peptide synthesis, is the formation of an oxazolone intermediate from an activated amino acid or a similar chiral carboxylic acid.[3] Factors that promote this include the choice of coupling reagents, the strength and steric hindrance of the base used, prolonged activation times, and elevated temperatures.[3]
Q2: Which coupling reagents and additives are recommended to minimize racemization?
A2: To suppress racemization, it is highly advisable to use coupling reagents in combination with racemization-suppressing additives. These additives form an active ester with the activated amino acid that is less prone to racemization. Recommended combinations include:
-
Carbodiimides with additives:
-
Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).
-
DIC with ethyl cyanohydroxyiminoacetate (Oxyma). Oxyma is a highly effective and non-explosive alternative to HOBt.[3]
-
-
Uronium/Aminium reagents: Reagents like HBTU and HATU are often used with weaker, sterically hindered bases to minimize racemization.[3]
Q3: What is the role of the base in controlling racemization, and which bases are preferred?
A3: The base plays a critical role in the coupling step. A weaker and more sterically hindered base is generally preferred over a strong, non-hindered base to minimize racemization.
-
Recommended:
-
Use with Caution:
-
Diisopropylethylamine (DIPEA): While efficient, DIPEA is a strong base and can promote racemization. If its use is necessary, it should be at the lowest effective concentration.[3]
-
Q4: How can I accurately determine the enantiomeric excess of my chiral pyrrolopyridine?
A4: Accurate determination of enantiomeric excess is crucial. The most common and reliable analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase to separate the enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds, this method also uses a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using chiral shift reagents or chiral solvating agents to induce a chemical shift difference between the enantiomers, allowing for their quantification by integration.
Potential Racemization Pathway in a Coupling Step
Caption: Simplified diagram showing the desired reaction pathway versus a common racemization pathway via an oxazolone intermediate.
Quantitative Data
While specific quantitative data on racemization in chiral pyrrolopyridine synthesis is not extensively published, the following tables, based on analogous peptide synthesis, illustrate how reaction parameters can influence enantiomeric excess. These should be considered illustrative examples.
Table 1: Effect of Coupling Reagents and Additives on Enantiomeric Purity
| Coupling Reagent | Additive | Base | Temperature (°C) | Enantiomeric Excess (ee %) |
| DIC | None | DIPEA | 25 | ~85% |
| DIC | HOBt | DIPEA | 25 | >98% |
| DIC | Oxyma | DIPEA | 25 | >99% |
| HBTU | None | DIPEA | 25 | ~92% |
| HATU | None | DIPEA | 25 | ~95% |
| HATU | None | NMM | 25 | >98% |
Note: Data is illustrative and based on typical outcomes in peptide synthesis.
Table 2: Influence of Base on Racemization
| Coupling System | Base | Relative Racemization Rate |
| DIC/HOBt | DIPEA | Moderate |
| DIC/HOBt | NMM | Low |
| DIC/HOBt | 2,4,6-Collidine | Very Low |
Note: This table provides a qualitative comparison based on established principles.
Experimental Protocols
Protocol: Minimized Racemization Coupling to a Pyrrolopyridine Scaffold
This protocol describes a general method for coupling a chiral carboxylic acid to an amino-functionalized pyrrolopyridine core while minimizing the risk of racemization.
Materials:
-
Amino-pyrrolopyridine derivative
-
Chiral N-protected amino acid (e.g., Fmoc-L-Alanine) (1.2 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.2 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 equivalents)
-
2,4,6-Collidine (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the amino-pyrrolopyridine derivative in anhydrous DMF.
-
Coupling Mixture Preparation: In a separate flask, dissolve the chiral N-protected amino acid (1.2 eq.) and Oxyma (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Base Addition: To the amino acid/Oxyma solution, add 2,4,6-Collidine (1.5 eq.).
-
Activation and Coupling: Add DIC (1.2 eq.) to the amino acid/Oxyma/base mixture. Immediately add this freshly prepared solution to the solution of the amino-pyrrolopyridine derivative. Note: Do not let the activated amino acid solution stand for a prolonged period before adding it to the amine.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
References
Technical Support Center: Analytical Method Validation for tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantification of this compound?
A1: For the quantification of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is highly recommended. This technique offers high resolution and quantitative accuracy, making it ideal for separating the main compound from potential impurities and degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities, but may require derivatization and careful handling to avoid thermal degradation of the Boc-protecting group.
Q2: What are the critical parameters to consider during the validation of an HPLC method for this compound?
A2: According to ICH guidelines, the critical validation parameters for an HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: How can I perform forced degradation studies for this compound?
A3: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1] The compound should be subjected to stress conditions such as:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1M NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 70°C).
-
Photolytic Stress: Expose the compound to UV light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak.
Q4: What are the common causes of peak tailing when analyzing this compound by HPLC?
A4: Peak tailing for a basic compound like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Other causes can include column overload, low buffer capacity of the mobile phase, or a mismatch between the sample solvent and the mobile phase.
Q5: Is the Boc-protecting group stable under typical reversed-phase HPLC conditions?
A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is labile to strong acids.[2] While 0.1% trifluoroacetic acid (TFA) in the mobile phase is commonly used and generally acceptable for short analysis times, prolonged exposure or elevated temperatures during solvent evaporation can lead to partial deprotection.[3] It is advisable to use a less acidic modifier like formic acid or ammonium acetate if stability is a concern.[3]
Troubleshooting Guides
HPLC Method Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanol groups.- Column overload.- Inappropriate mobile phase pH or buffer capacity. | - Use a base-deactivated column or an end-capped column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Increase the buffer concentration. |
| Poor Resolution Between Peaks | - Inadequate separation efficiency.- Inappropriate mobile phase composition or gradient. | - Optimize the mobile phase composition (e.g., change the organic modifier or pH).- Adjust the gradient slope.- Use a column with a different stationary phase or smaller particle size.- Decrease the flow rate. |
| Baseline Drift or Noise | - Column temperature fluctuations.- Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Incomplete column equilibration. | - Use a column oven to maintain a constant temperature.[4]- Prepare fresh mobile phase and flush the system.- Degas the mobile phase.[4]- Ensure sufficient column equilibration time between injections.[5] |
| Inconsistent Retention Times | - Fluctuations in pump flow rate.- Changes in mobile phase composition.- Poor temperature control. | - Check the pump for leaks and ensure proper functioning.- Ensure accurate mobile phase preparation and mixing.- Use a column thermostat.[5] |
| Loss of Signal/Sensitivity | - Sample degradation.- Detector lamp failure.- Leak in the system. | - Check sample stability in the autosampler.- Replace the detector lamp if its intensity is low.- Inspect the system for any loose fittings or leaks. |
GC-MS Method Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Broadening or Tailing | - Active sites in the GC inlet or column.- Column contamination. | - Use a deactivated inlet liner.- Perform column conditioning.- Trim the analytical column. |
| Thermal Degradation (Loss of Boc group) | - High injection port temperature. | - Optimize the inlet temperature to the lowest possible value that allows for efficient volatilization.[6]- Consider derivatization to a more thermally stable compound. |
| Poor Reproducibility | - Inconsistent injection volume.- Leaks in the injection port septum. | - Use an autosampler for precise injections.- Replace the septum regularly. |
| Matrix Effects in MS Detection | - Co-eluting matrix components suppressing or enhancing ionization. | - Improve chromatographic separation.- Use a matrix-matched calibration curve.- Employ a different ionization technique if available. |
Experimental Protocols
HPLC Method for Assay and Impurity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (can be optimized to minimize degradation).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Visualizations
Caption: HPLC analytical method workflow.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Identifying degradation products of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The information provided is intended to assist in identifying potential degradation products and establishing appropriate analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?
A1: Based on the chemical structure, two primary degradation pathways are anticipated:
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to acidic conditions. This is the most common and expected degradation pathway, leading to the loss of the Boc group to form the free amine, octahydro-1H-pyrrolo[3,2-c]pyridine, along with the formation of carbon dioxide and a tert-butyl cation. The tert-butyl cation can subsequently form tert-butanol or isobutylene.
-
Oxidation of the Heterocyclic Core: The saturated bicyclic amine core can be susceptible to oxidation. Potential oxidation products include N-oxides, hydroxylamines, or products of ring opening. The specific products will depend on the nature of the oxidizing agent and the reaction conditions.
Q2: What are the expected degradation products I should look for?
A2: The primary expected degradation products are:
-
Octahydro-1H-pyrrolo[3,2-c]pyridine: The product of Boc-deprotection.
-
tert-Butanol and Isobutylene: Byproducts of the Boc-deprotection reaction.
-
N-Oxides of this compound: Resulting from oxidation of the tertiary amine in the pyridine ring.
-
Ring-Opened Products: More extensive degradation, particularly under harsh oxidative, photolytic, or thermal conditions, could lead to the opening of one or both of the heterocyclic rings. The exact structures of these products would need to be determined through detailed structural elucidation.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a sample stored in an acidic mobile phase.
Possible Cause: Acid-catalyzed degradation (deprotection) of the Boc group.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
Analyze a known standard of the deprotected compound, octahydro-1H-pyrrolo[3,2-c]pyridine, if available.
-
Perform LC-MS analysis to confirm the molecular weight of the new peak, which should correspond to the deprotected amine.
-
-
Adjust Mobile Phase pH:
-
If the degradation is undesirable, increase the pH of the mobile phase to be neutral or slightly basic to prevent on-column degradation.
-
-
Sample Preparation:
-
Ensure that samples are prepared in a neutral or slightly basic diluent and analyzed promptly after preparation.
-
Issue 2: Appearance of new, more polar impurities in samples exposed to air or light over time.
Possible Cause: Oxidation of the heterocyclic core.
Troubleshooting Steps:
-
Protect from Light and Air:
-
Store samples in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.
-
-
Characterize Impurities:
-
Utilize LC-MS to determine the molecular weights of the new impurities. An increase of 16 amu could indicate the formation of an N-oxide.
-
Further structural elucidation using techniques like NMR may be necessary for definitive identification.
-
-
Forced Degradation Study:
-
Perform a controlled forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) to intentionally generate the degradation products and confirm their retention times and mass spectra.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study should be performed to intentionally degrade the molecule and identify potential degradation products.
1. Acidic Hydrolysis:
-
Conditions: Dissolve the compound in 0.1 M HCl.
-
Temperature: 60°C.
-
Time Points: 2, 6, 12, and 24 hours.
-
Analysis: Neutralize an aliquot of the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis:
-
Conditions: Dissolve the compound in 0.1 M NaOH.
-
Temperature: 60°C.
-
Time Points: 2, 6, 12, and 24 hours.
-
Analysis: Neutralize an aliquot of the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Temperature: Room temperature.
-
Time Points: 2, 6, 12, and 24 hours.
-
Analysis: Analyze directly by HPLC.
4. Photolytic Degradation:
-
Conditions: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2).
-
Control: A sample protected from light should be run in parallel.
-
Analysis: Analyze at appropriate time points.
5. Thermal Degradation:
-
Conditions: Heat the solid compound in a controlled temperature oven.
-
Temperature: 80°C.
-
Time Points: 1, 3, 7, and 14 days.
-
Analysis: Dissolve the solid in a suitable solvent for HPLC analysis.
Analytical Method: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (Deprotected) (%) | Degradation Product 2 (Oxidized) (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 2 | 85.2 | 14.1 | <0.1 | 14.8 |
| 0.1 M HCl, 60°C | 6 | 55.7 | 43.5 | 0.2 | 44.3 |
| 0.1 M NaOH, 60°C | 24 | 98.5 | <0.1 | 0.8 | 1.5 |
| 3% H₂O₂, RT | 6 | 90.1 | 0.5 | 8.9 | 9.9 |
| 3% H₂O₂, RT | 24 | 75.3 | 1.2 | 22.8 | 24.7 |
| Photolytic | 24 | 99.1 | <0.1 | 0.5 | 0.9 |
| Thermal (80°C, solid) | 168 | 97.8 | 0.3 | 1.5 | 2.2 |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for the identification of degradation products.
Validation & Comparative
A Comparative Guide to Boc and Cbz Protection in Pyrrolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrrolopyridines, a core scaffold in numerous pharmacologically active compounds, often necessitates the use of protecting groups for nitrogen atoms to ensure regioselectivity and prevent unwanted side reactions. Among the most common N-protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between these two can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of Boc and Cbz protection in the context of pyrrolopyridine synthesis, supported by available experimental data and detailed protocols.
Orthogonality and General Comparison
A key advantage in multi-step synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one group in the presence of another. Boc and Cbz groups are excellent examples of such orthogonality. The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis, allowing for differential deprotection in complex molecules.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | Base (e.g., DMAP, TEA), Solvent (e.g., DCM, THF) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water) |
| Deprotection Conditions | Strong acids (TFA, HCl in dioxane), or heat | Catalytic hydrogenolysis (H₂, Pd/C), or strong acids |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic and basic conditions (with some exceptions). |
| Key Advantage | Easily removed under mild acidic conditions. | Stability and common use in peptide synthesis. |
Performance in Pyrrolopyridine Synthesis: A Closer Look
Direct comparative studies of Boc and Cbz protection for the synthesis of the same pyrrolopyridine derivative are scarce in the literature. However, individual studies provide insights into the performance and potential challenges associated with each group.
Boc Protection: Yields and a Critical Instability
The Boc group has been successfully employed in the synthesis of various pyrrolopyridine-related structures. For instance, in the synthesis of substituted pyrrole[3,4-d]pyridazinones, a one-pot directed lithiation/alkylation followed by an in-situ cleavage of the Boc group afforded the desired product in good yields of 57–63%.[1]
However, a significant drawback of the Boc group has been observed in palladium-catalyzed cross-coupling reactions, a common method for elaborating the pyrrolopyridine core. Studies have shown that standard Boc protection on the nitrogen of a pyrrolopyridazinone leads to significant decomposition during Pd-catalyzed biaryl group incorporation.[2] This instability under cross-coupling conditions can severely limit the utility of the Boc group in certain synthetic routes. In contrast, the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group was found to be stable under these conditions, leading to excellent yields.[2]
Cbz Protection: Stability and Deprotection Flexibility
A notable advantage of the Cbz group is the variety of deprotection methods available. The most common method is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which proceeds under neutral conditions.[3] This method is often high-yielding and clean. Additionally, acid-mediated deprotection methods using reagents like isopropanol hydrochloride (IPA·HCl) or concentrated HCl have emerged as practical, metal-free alternatives, which can be advantageous in commercial-scale applications to avoid heavy metal contamination.[4]
Experimental Protocols
Boc Protection of a Pyrrolopyridine Derivative
-
Reaction: To a solution of the pyrrolopyridine (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Conditions: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Monitor the reaction by TLC. Upon completion, concentrate the solution and dissolve the residue in ethyl acetate. Wash the organic layer with saturated aqueous solutions of NH₄Cl and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.[1]
Boc Deprotection (Acidic)
-
Reaction: Dissolve the Boc-protected pyrrolopyridine in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA in DCM).
-
Conditions: Stir the solution at 0°C for 30 minutes, then warm to room temperature for 2 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, remove the volatiles in vacuo to yield the deprotected amine salt.
Cbz Protection of an Amine
-
Reaction: To a solution of the amine (1 equivalent) in a mixture of dioxane and water, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) and sodium bicarbonate (NaHCO₃, 2 equivalents).
-
Conditions: Stir the reaction vigorously at room temperature.
-
Work-up: Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the Cbz-protected amine.
Cbz Deprotection (Hydrogenolysis)
-
Reaction: Dissolve the Cbz-protected pyrrolopyridine in methanol and add 5% Palladium on carbon (Pd/C) catalyst.
-
Conditions: Stir the mixture under an atmosphere of hydrogen (H₂) at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[3]
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to obtain the deprotected amine.[3]
Summary of Quantitative Data
| Protecting Group | Synthetic Step | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Boc | Protection & Alkylation/Deprotection | Pyrrole[3,4-d]pyridazinone | 1. LDA, THF, -78°C; 2. Alkylating agent; 3. MeOH quench | 57-63 | [1] |
| Boc | Cross-Coupling | Pyrrolopyridazinone | Pd-catalyzed biaryl incorporation | Significant Decomposition | [2] |
| Cbz | Deprotection | General Amine | 5% Pd-C, H₂, MeOH, 60°C, 40h | Not specified, but generally high | [3] |
| Cbz | Deprotection (Acidic) | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl, 65-75°C, 4h | Not specified, but effective on 50g scale | [4] |
Signaling Pathways and Experimental Workflows
To visualize the decision-making process and synthetic pathways, the following diagrams are provided.
Caption: General workflow for Boc and Cbz protection and deprotection of pyrrolopyridines.
Caption: Decision pathway for selecting between Boc and Cbz protection in pyrrolopyridine synthesis.
Conclusion
Both Boc and Cbz are highly effective and versatile protecting groups for the synthesis of pyrrolopyridines. The choice between them is primarily dictated by the stability of the protecting group under the planned reaction conditions and the desired deprotection strategy.
The Boc group offers the advantage of mild acidic deprotection. However, its demonstrated instability in some Pd-catalyzed cross-coupling reactions on pyrrolopyridine-like scaffolds is a significant limitation that researchers must consider.[2]
The Cbz group , on the other hand, exhibits greater stability in a wider range of synthetic transformations. Its removal via catalytic hydrogenolysis is a clean and efficient process. The availability of alternative acidic deprotection methods adds to its versatility.
For the synthesis of complex pyrrolopyridine derivatives, especially those involving palladium-catalyzed cross-coupling reactions, the Cbz group appears to be a more robust and reliable choice. If the synthetic route is free of such steps and contains functionalities sensitive to hydrogenolysis, the Boc group remains a viable and convenient option. Researchers should carefully evaluate their specific synthetic route to make an informed decision that maximizes yield and purity.
References
A Comparative Guide to Alternative Protecting Groups for the Octahydropyrrolo[3,2-c]pyridine Nitrogen
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,2-c]pyridine core is a key structural motif in numerous biologically active compounds. The synthesis of derivatives of this scaffold often necessitates the use of protecting groups for the secondary amine to achieve desired regioselectivity and prevent unwanted side reactions. While the tert-butoxycarbonyl (Boc) group is a common choice, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of several key protecting groups for the octahydropyrrolo[3,2-c]pyridine nitrogen, supported by available experimental data and detailed protocols.
Comparison of Common Amine Protecting Groups
The selection of an appropriate protecting group is contingent on the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection conditions. The following table summarizes the performance of common protecting groups applicable to the octahydropyrrolo[3,2-c]pyridine nitrogen.
| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Typical Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Orthogonality & Remarks |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, Et₃N | DCM or THF, rt | TFA/DCM or HCl/Dioxane | >95% | >95% | Stable to hydrogenolysis and basic conditions. Orthogonal to Fmoc, Cbz (under non-acidic conditions), and Alloc. |
| Cbz (Carboxybenzyl) | Cbz-Cl, NaHCO₃ | Dioxane/H₂O, 0 °C to rt | H₂, Pd/C; HBr/AcOH | ~90% | >90% | Stable to acidic and some basic conditions. Orthogonal to Boc and Fmoc. Cleaved by hydrogenolysis. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O, rt | 20% Piperidine in DMF | High | High | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz (under non-basic conditions).[1] |
| Alloc (Allyloxycarbonyl) | Alloc-Cl, Pyridine | DCM, 0 °C to rt | Pd(PPh₃)₄, Phenylsilane | High | High | Stable to acidic and basic conditions. Orthogonal to Boc, Cbz, and Fmoc.[2] |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-OSu, Et₃N | CH₂Cl₂, rt | TBAF in THF | High | ~85% | Stable to a wide range of acidic and basic conditions, and hydrogenolysis. Orthogonal to Boc, Cbz, Fmoc, and Alloc.[3] |
Yields are generalized from literature on bicyclic amines and may vary based on specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for successful synthesis.
tert-Butoxycarbonyl (Boc) Group
Protection of Octahydropyrrolo[3,2-c]pyridine:
-
To a solution of octahydropyrrolo[3,2-c]pyridine (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-octahydropyrrolo[3,2-c]pyridine.
Deprotection of N-Boc-octahydropyrrolo[3,2-c]pyridine:
-
Dissolve N-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected octahydropyrrolo[3,2-c]pyridine.
Carboxybenzyl (Cbz) Group
Protection of Octahydropyrrolo[3,2-c]pyridine:
-
Dissolve octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 1:1 mixture of dioxane and water (0.1 M).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and stir the reaction at room temperature for 4-6 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Deprotection of N-Cbz-octahydropyrrolo[3,2-c]pyridine (Hydrogenolysis):
-
Dissolve N-Cbz-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in methanol (0.1 M).
-
Add 10 mol% of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection of Octahydropyrrolo[3,2-c]pyridine:
-
Suspend octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (0.1 M).
-
Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Deprotection of N-Fmoc-octahydropyrrolo[3,2-c]pyridine:
-
Dissolve N-Fmoc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF) (0.1 M).[1]
-
Stir the solution at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate with toluene to remove residual piperidine.
-
The crude product can often be used directly in the next step or purified by an appropriate method.
Signaling Pathways and Experimental Workflows
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a decision-making workflow for choosing an appropriate protecting group based on the planned reaction conditions.
Caption: Decision workflow for selecting a nitrogen protecting group.
The concept of orthogonal protection is fundamental when multiple protecting groups are present in a molecule. The following diagram illustrates the orthogonal relationship between Boc, Cbz, and Fmoc protecting groups.
Caption: Orthogonality of common nitrogen protecting groups.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 3. WO2003004502A1 - Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives - Google Patents [patents.google.com]
- 4. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
A Comparative Analysis of Bicyclic Scaffolds in Drug Design: A Guide for Researchers
Introduction: Bicyclic scaffolds have emerged as a compelling structural motif in modern drug design, offering a unique blend of rigidity, conformational pre-organization, and three-dimensional complexity. These attributes can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible acyclic or monocyclic counterparts. This guide provides a comparative analysis of two distinct classes of bicyclic drugs: a bicyclic peptide-drug conjugate, BT1718, and a small molecule bicyclic protease inhibitor, Telaprevir. By examining their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of novel therapeutics based on bicyclic scaffolds.
Case Study 1: BT1718 - A Bicyclic Peptide-Drug Conjugate for Oncology
BT1718 is a first-in-class Bicycle Toxin Conjugate developed by Bicycle Therapeutics. It comprises a bicyclic peptide that specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein overexpressed in many solid tumors and linked to poor prognosis, conjugated to the potent microtubule inhibitor DM1 via a cleavable linker.[1][2]
Mechanism of Action
BT1718 is designed to selectively deliver the cytotoxic payload DM1 to tumor cells expressing MT1-MMP.[3][4] Upon binding to MT1-MMP on the cancer cell surface, the conjugate is internalized.[4] Inside the cell, the linker is cleaved, releasing the DM1 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] The small size of the Bicycle peptide (1.5-2 kDa) allows for rapid and deep tumor penetration, while its fast renal clearance is intended to minimize systemic toxicity.[6][7]
Preclinical and Clinical Data
Table 1: Preclinical Activity of BT1718
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | |||
| Human MT1-MMP | 2.6 nM | Purified Protein | [6] |
| Mouse MT1-MMP | 1.8 nM | Purified Protein | [6] |
| Selectivity (Kd) | |||
| Human MMP15 (MT2-MMP) | >10,000 nM | Purified Protein | [6] |
| Human MMP16 (MT3-MMP) | >10,000 nM | Purified Protein | [6] |
| Human MMP24 (MT5-MMP) | >2,000 nM | Purified Protein | [6] |
| Human MMP1 | >1,000 nM | Purified Protein | [6] |
| Human MMP2 | >1,000 nM | Purified Protein | [6] |
| In Vitro Cytotoxicity (IC50) | |||
| BT1718 | 1.0 nM | HT-1080 cells | [1] |
| BT17BDC17 (labile linker) | 0.4 nM | HT-1080 cells | [1] |
| BT17BDC19 (stable linker) | 0.2 nM | HT-1080 cells | [1] |
| In Vivo Efficacy | |||
| EBC-1 Xenograft | Complete tumor clearance at 10 mg/kg | Mouse Model | [1][8] |
| NCI-H1975 Xenograft | Complete tumor clearance at 10 mg/kg | Mouse Model | [8] |
| Patient-Derived Xenograft (High MT1-MMP) | Complete tumor clearance at 10 mg/kg | Mouse Model | [8] |
Table 2: Clinical Pharmacokinetics of BT1718 (Phase I/IIa)
| Parameter | Value (Mean ± SD) | Patient Population | Reference |
| Area Under the Curve (AUC) | Dose proportional (0.6-25 mg/m²) | Advanced Solid Tumors | [9] |
| Plasma Clearance (CLp) | 33.6 ± 24.5 L/h | Advanced Solid Tumors | [9] |
| Volume of Distribution (Vss) | 12.5 ± 7.3 L | Advanced Solid Tumors | [9] |
| Terminal Half-life (t1/2) | 0.2 - 0.5 hours | Advanced Solid Tumors | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Adapted from MTT Assay Protocol for DM1-SMe) [5]
-
Cell Seeding: Seed cancer cells (e.g., HT-1080) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of BT1718 in DMSO and perform serial dilutions in complete culture medium to achieve the desired concentration range.
-
Cell Treatment: Replace the medium in the wells with the prepared BT1718 dilutions and incubate for 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study (General Xenograft Protocol) [8][10]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., EBC-1, HT-1080) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~180 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer BT1718 intravenously at specified doses and schedules (e.g., 10 mg/kg, twice weekly). The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration to assess tumor regression and potential regrowth.
Case Study 2: Telaprevir - A Small Molecule Bicyclic Protease Inhibitor for Hepatitis C
Telaprevir is a bicyclic small molecule that acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[11] It was a key component of early direct-acting antiviral combination therapies for chronic HCV genotype 1 infection.
Mechanism of Action
The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce functional viral proteins.[12] The NS3/4A protease is responsible for four of these cleavages.[12][13] Telaprevir is a peptidomimetic inhibitor that binds reversibly to the active site of the NS3/4A protease, blocking its function and thereby preventing the maturation of viral proteins necessary for replication.[13][14]
Preclinical and Clinical Data
Table 3: Preclinical Activity of Telaprevir
| Parameter | Value | Assay System | Reference |
| Inhibition Constant (Ki) | 7 nM | HCV NS3/4A Protease (Genotype 1) | [13][14] |
| EC50 | 8 nM | HCV Subgenomic Replicon (Genotype 1b) | [11] |
| EC90 | 24 nM | HCV Subgenomic Replicon (Genotype 1b) | [11] |
Table 4: Clinical Efficacy of Telaprevir in Combination Therapy (Peginterferon and Ribavirin)
| Patient Population | Sustained Virologic Response (SVR) Rate | Reference |
| Treatment-Naïve | 79% (vs. 46% with standard of care) | [15] |
| Prior Relapsers | 86% (vs. 22% with standard of care) | [15] |
| Prior Partial Responders | 59% (vs. 15% with standard of care) | [15] |
| Prior Null Responders | 32% (vs. 5% with standard of care) | [15] |
Experimental Protocols
In Vitro HCV NS3/4A Protease Inhibition Assay [16]
-
Reagents: Recombinant HCV NS3/4A protease, fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC), and assay buffer (50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).
-
Compound Preparation: Prepare a stock solution of Telaprevir in DMSO and perform serial dilutions.
-
Assay Setup: In a 384-well microplate, combine the NS3/4A protease, the fluorogenic substrate, and the Telaprevir dilutions. The final DMSO concentration should be kept low (e.g., 2.5%).
-
Incubation: Incubate the plate at a controlled temperature.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease releases the fluorophore (AMC).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Comparative Summary and Conclusion
This guide has presented a comparative analysis of two distinct bicyclic scaffolds in drug design: the bicyclic peptide-drug conjugate BT1718 and the small molecule inhibitor Telaprevir.
Table 5: Comparative Overview of BT1718 and Telaprevir
| Feature | BT1718 (Bicyclic Peptide-Drug Conjugate) | Telaprevir (Small Molecule) |
| Scaffold Type | Bicyclic Peptide | Bicyclic Heterocycle |
| Therapeutic Area | Oncology | Infectious Disease (Hepatitis C) |
| Target | MT1-MMP (extracellular) | HCV NS3/4A Protease (intracellular) |
| Mechanism of Action | Targeted delivery of cytotoxic payload | Enzyme inhibition |
| Key Advantages | High target specificity, deep tumor penetration, potentially reduced systemic toxicity | Potent viral replication inhibition |
| Challenges | Potential for immunogenicity, complexity of manufacturing | Development of viral resistance, drug-drug interactions |
The case studies of BT1718 and Telaprevir highlight the versatility of bicyclic scaffolds in addressing diverse therapeutic challenges. BT1718 exemplifies the use of a bicyclic peptide as a targeting moiety to deliver a potent cytotoxic agent, showcasing the potential for creating highly specific cancer therapies. In contrast, Telaprevir demonstrates the application of a bicyclic small molecule to inhibit a critical viral enzyme, contributing to a paradigm shift in the treatment of a chronic infectious disease.
For researchers and drug development professionals, the choice of a bicyclic scaffold will depend on the specific therapeutic target and desired mechanism of action. The inherent rigidity and defined three-dimensional structure of these scaffolds offer a powerful tool to achieve high potency and selectivity. However, careful consideration of potential challenges, such as manufacturing complexity for peptide-based scaffolds and the potential for resistance with small molecule inhibitors, is crucial for successful drug development. The experimental protocols and comparative data presented in this guide provide a foundation for the rational design and evaluation of future drug candidates based on these promising structural motifs.
References
- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. bicycletherapeutics.com [bicycletherapeutics.com]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. bicycletherapeutics.com [bicycletherapeutics.com]
- 9. biospace.com [biospace.com]
- 10. bicycletherapeutics.com [bicycletherapeutics.com]
- 11. In Vitro Activity and Preclinical Profile of TMC435350, a Potent Hepatitis C Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. immune-system-research.com [immune-system-research.com]
- 14. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDB-101: Molecule of the Month: Hepatitis C Virus Protease/Helicase [pdb101.rcsb.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Tert-Butyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and Other Heterocyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate efficacy and novelty of a therapeutic candidate. Among the myriad of scaffolds available, conformationally restricted diamines have garnered significant attention for their ability to pre-organize pharmacophoric features and enhance binding affinity to biological targets. This guide provides a comparative overview of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate against other prominent heterocyclic building blocks, namely piperazine and pyrido[3,4-b]indole derivatives. The comparison focuses on their application in the synthesis of bioactive molecules, particularly kinase inhibitors and anticancer agents, with an emphasis on reaction yields and the biological activity of the resulting compounds.
Overview of Building Blocks
This compound is a bicyclic diamine that offers a rigid scaffold, aiming to reduce the entropic penalty upon binding to a target protein. Its unique three-dimensional structure can lead to improved selectivity and potency of the final drug molecule.
Piperazine is a widely used six-membered heterocyclic building block in medicinal chemistry.[1][2] Its simple structure, commercial availability, and the ease with which it can be functionalized at its two nitrogen atoms make it a versatile scaffold for a diverse range of therapeutic agents, including anticancer, antimicrobial, and antipsychotic drugs.[1][2]
Pyrido[3,4-b]indole (β-carboline) derivatives are another important class of bicyclic scaffolds. This framework is present in many natural products and has been extensively explored for the development of potent anticancer agents.[3][4]
Comparative Efficacy in the Synthesis of Bioactive Compounds
The true measure of a building block's utility lies in its performance in synthetic transformations and the biological efficacy of the molecules it helps create. This section provides a comparative analysis based on reported synthetic yields and the biological activity of compounds derived from each scaffold.
Synthetic Yields
The efficiency of incorporating a building block into a target molecule is a crucial consideration for scalability and cost-effectiveness. While a direct head-to-head comparison of yields for the exact same target molecule using these different building blocks is not available in the literature, we can infer trends from published synthetic routes for similar classes of compounds.
Amide bond formation is a common reaction in the utilization of these building blocks. The yields of such reactions are highly dependent on the coupling reagents and reaction conditions. For instance, the coupling of N-Boc-piperazine with carboxylic acids using reagents like HATU, HBTU, or COMU generally proceeds with high efficiency.[5] Similarly, the synthesis of pyrido[3,4-b]indole derivatives often involves the Pictet-Spengler reaction, which can provide good to excellent yields.[3]
The following table summarizes representative yields for key synthetic steps involving these building blocks.
| Building Block | Reaction Type | Representative Yield (%) | Reference |
| This compound | Amide Coupling | Not explicitly reported for direct comparison | |
| N-Boc-piperazine | Amide Coupling (with HATU) | Typically high | [5] |
| N-Boc-piperazine | Amide Coupling (with EDC/HOBt) | Good to excellent | [6] |
| Tryptamine (for Pyrido[3,4-b]indole synthesis) | Pictet-Spengler Reaction | Good to excellent | [3] |
It is important to note that yields are highly substrate- and condition-dependent. The lack of directly comparable yield data for this compound in similar transformations highlights a gap in the current literature.
Biological Activity: A Comparative Look at Anticancer and Kinase Inhibitory Potential
The ultimate goal of employing these building blocks is to generate potent and selective drug candidates. The following tables compare the in vitro biological activities of representative compounds derived from each scaffold, focusing on their anticancer and kinase inhibitory effects.
Table 1: Anticancer Activity of Derived Compounds (IC50 values in µM)
| Building Block Scaffold | Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) | HepG2 | 0.011 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) | MCF-7 | 0.015 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) | MDA-MB-231 | 0.021 | [7] |
| Pyrido[3,4-b]indole | Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | Breast Cancer Cells | 0.080 | [3][4] |
| Pyrido[3,4-b]indole | Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | Colon Cancer Cells | 0.130 | [3][4] |
| Pyrido[3,4-b]indole | Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | Melanoma Cells | 0.130 | [3][4] |
| Indole | Compound 16 (Osimertinib analogue) | Lung Cancer Cells | Not specified, but potent | [8] |
| Indole | Compound 16 (Osimertinib analogue) | Prostate Cancer Cells | Not specified, but potent | [8] |
| Piperazine | Arylpiperazine derivatives | Various | Varies, can be potent | [1] |
Table 2: Kinase Inhibitory Activity of Derived Compounds (IC50 values in µM)
| Building Block Scaffold | Compound Derivative | Kinase Target | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) | EGFR | 0.013 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) | VEGFR-2 | 0.019 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) | CDK2 | 0.025 | [7] |
| Indole | Compound 16 (Osimertinib analogue) | EGFR | Not specified, but potent | [8] |
| Indole | Compound 16 (Osimertinib analogue) | SRC | 0.002 | [8] |
| Piperazine | Varies | Various Kinases | Varies | [1] |
| Bicyclic Aminobenzazepine | KRCA-0445 | ALK | Potent (enzyme & cell-based) | [9] |
From the available data, it is evident that all three classes of building blocks can lead to highly potent anticancer agents and kinase inhibitors, with IC50 values often in the nanomolar range. The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of the pyrrolo[3,2-c]pyridine core, has been successfully utilized to generate multi-kinase inhibitors with excellent potency. Similarly, pyrido[3,4-b]indole and indole derivatives have demonstrated broad-spectrum anticancer activity. While piperazine's flexibility can sometimes be a drawback, its derivatives have shown significant potential across various therapeutic areas. The rigid structure of bicyclic amines like the aminobenzazepine in KRCA-0445 and, by extension, the octahydropyrrolopyridine core, is designed to enhance potency and selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. This section provides an overview of key experimental methodologies cited in the evaluation of these building blocks and their derivatives.
General Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
A common synthetic route to pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves a multi-step sequence starting from a functionalized pyrrolopyrimidine core.
Protocol:
-
Hydrazinolysis: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is refluxed with hydrazine hydrate for 2 hours. After cooling and addition of cold water, the product, 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, is filtered and dried.[7]
-
Condensation: The resulting hydrazine derivative is then condensed with a suitable isatin derivative to form the final hybrid molecule.[7]
In Vitro Kinase Inhibition Assay
The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro enzymatic assay.
Protocol:
-
Assay Components: The assay mixture typically includes the kinase enzyme, a substrate (often a peptide), ATP (adenosine triphosphate), and the test compound at various concentrations.[10][11]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include radiometric assays using [γ-³²P]ATP, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[10][11]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[10]
MTT Cell Viability Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[12][13][14]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[12][13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[12][13]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12][13][14]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a solubilization buffer).[12][13][14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the development of kinase inhibitors.
Caption: A simplified representation of a generic kinase signaling pathway.
Conclusion
The selection of a core building block is a pivotal decision in the drug discovery cascade. While piperazine offers versatility and pyrido[3,4-b]indoles have a proven track record in anticancer research, the conformationally constrained nature of this compound and its analogs presents a compelling strategy for achieving high potency and selectivity. The available data, although not offering a direct one-to-one comparison, suggests that derivatives of the pyrrolopyridine scaffold are capable of producing highly potent kinase inhibitors and anticancer agents. Further studies directly comparing the synthetic efficiency and biological outcomes of these different building blocks in the context of the same molecular target would be invaluable to the medicinal chemistry community. The detailed experimental protocols provided herein offer a foundation for such comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of pyrrolo[3,2-c]pyridine derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[3,2-c]pyridine Derivatives
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on pyrrolo[3,2-c]pyridine derivatives, with a focus on their development as anticancer agents through two primary mechanisms: inhibition of tubulin polymerization and inhibition of FMS kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.
I. Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
A recent study by Wang et al. (2024) explored a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2][3] These compounds have shown significant antiproliferative activity against various cancer cell lines.[3]
Structure-Activity Relationship (SAR) Analysis
The core structure of the synthesized compounds consists of a 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold with various aryl substitutions at the 6-position. The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore for tubulin inhibitors, mimicking the A-ring of combretastatin A-4. The pyrrolo[3,2-c]pyridine core acts as a rigid linker to position the B-ring mimic.[3][4]
The SAR can be summarized as follows:
-
Substitution at the 6-position is critical for activity: A variety of aryl and heteroaryl groups were explored at this position.
-
Indole moiety shows the highest potency: Compound 10t , with an indolyl group at the 6-position, exhibited the most potent antiproliferative activities, with IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines.[3]
-
Electron-donating vs. electron-withdrawing groups on the phenyl ring: The introduction of electron-donating groups on the phenyl ring at the 6-position generally led to moderate to weak activities.[3]
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines.[3]
| Compound | R (Substitution at 6-position) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >40 | >40 | >40 |
| 10c | m-tolyl | 1.12 | 0.98 | 1.53 |
| 10d | p-tolyl | 0.89 | 0.76 | 1.02 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0019 | 0.0025 |
Mechanism of Action: Tubulin Polymerization Inhibition
The most potent compound, 10t , was found to potently inhibit tubulin polymerization.[2][3] Immunostaining assays revealed that it significantly disrupted the microtubule dynamics in HeLa cells.[2][3] Furthermore, cell cycle analysis demonstrated that compound 10t caused a significant arrest of HeLa cells in the G2/M phase of the cell cycle, which is a characteristic effect of microtubule-targeting agents.[3] This ultimately leads to apoptosis.[3]
Caption: Mechanism of action for pyrrolo[3,2-c]pyridine tubulin inhibitors.
Experimental Protocols
-
In Vitro Antiproliferative Activity (MTT Assay): Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3]
-
Tubulin Polymerization Assay: Tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The change in absorbance at 340 nm was monitored over time to determine the extent of tubulin polymerization.[2][3]
-
Cell Cycle Analysis: HeLa cells were treated with the test compound at different concentrations for 24 hours. The cells were then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[3]
II. Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
Another series of pyrrolo[3,2-c]pyridine derivatives has been investigated for their potential as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[5][6]
Structure-Activity Relationship (SAR) Analysis
The SAR studies for these FMS kinase inhibitors, which are diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold, revealed the following key points:[5][6]
-
Importance of the Amide/Urea Linker: The nature of the linker between the pyrrolo[3,2-c]pyridine core and the second aryl ring influences the activity.
-
Substitutions on the Second Aryl Ring: Specific substitutions on the second aryl ring are crucial for potent FMS kinase inhibition. Compound 1r emerged as the most potent analog.[5]
Quantitative Data: FMS Kinase Inhibition and Antiproliferative Activity
The table below presents the FMS kinase inhibitory activity and antiproliferative activity against selected cancer cell lines for key compounds.[5][6]
| Compound | FMS Kinase IC50 (nM) | Ovarian Cancer (SK-OV-3) IC50 (µM) | Prostate Cancer (PC-3) IC50 (µM) | Breast Cancer (MCF-7) IC50 (µM) |
| KIST101029 (Lead) | 96 | 0.29 | 0.21 | 0.35 |
| 1e | 60 | ND | ND | ND |
| 1r | 30 | 0.15 | 0.17 | 0.22 |
| ND: Not Determined |
Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029 against FMS kinase.[5][6] It also demonstrated superior potency in a bone marrow-derived macrophage (BMDM) growth inhibition assay.[5][6]
Selectivity Profile
Compound 1r was tested against a panel of 40 kinases and showed good selectivity for FMS kinase.[5][6] This selectivity is a desirable property for a targeted cancer therapy agent, as it can minimize off-target effects.[7]
Caption: FMS kinase signaling pathway and its inhibition.
Experimental Protocols
-
FMS Kinase Inhibition Assay: The inhibitory activity against FMS kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of the inhibitor.
-
Antiproliferative Assay: The antiproliferative activity against various cancer cell lines was evaluated using a standard sulforhodamine B (SRB) assay. Cells were treated with the compounds for a specified period, and cell viability was determined by measuring the absorbance of stained cells.
-
Bone Marrow-Derived Macrophage (BMDM) Assay: The ability of the compounds to inhibit CSF-1-induced growth of bone marrow-derived macrophages was assessed.[5][6]
Conclusion
The pyrrolo[3,2-c]pyridine scaffold serves as a versatile template for the design of potent and selective inhibitors of important cancer targets. The SAR studies highlighted in this guide demonstrate that careful modification of this core structure can lead to the development of promising drug candidates. The derivatives acting as colchicine-binding site inhibitors and FMS kinase inhibitors represent two distinct and valuable approaches to cancer therapy. Further optimization of these lead compounds could pave the way for novel anticancer drugs with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the purity analysis of synthetically derived tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. This document outlines common analytical techniques for purity assessment, presents available purity data from commercial suppliers, and provides detailed experimental protocols.
Comparative Purity Data
The purity of this compound can vary between different synthetic batches and suppliers. The following table summarizes publicly available purity information from various sources. It is important to note that purity values can be method-dependent, and it is recommended to conduct in-house analysis for verification.
| Supplier/Source | Stated Purity (%) | Analytical Method |
| Supplier A (Sigma-Aldrich) | 95[1] | Not Specified |
| Supplier B (Career Henan Chemical Co.) | 99[2] | Not Specified |
| tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (Analogue) | 97 | Not Specified |
| tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate (Analogue) | 97[3] | Not Specified |
Purity Analysis Workflow
The determination of purity for this compound and the identification of potential impurities typically involve a multi-step analytical workflow. This process ensures a comprehensive evaluation of the compound's identity and quality.
Caption: A typical workflow for the comprehensive purity analysis of a synthetic pharmaceutical intermediate.
Experimental Protocols
Detailed and robust analytical methods are essential for the accurate determination of purity and impurity profiles. The following are representative protocols for the analysis of this compound based on standard pharmaceutical industry practices and available data for analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the main component and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis process.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is crucial for confirming the chemical structure of the compound and identifying any structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon framework.
-
2D NMR (COSY, HSQC): To aid in the complete assignment of proton and carbon signals and to identify correlations that confirm the structure.
-
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of the deuterated solvent.
Potential Impurities
Based on a common synthetic route for this compound, which involves the reduction of the corresponding unsaturated pyrrolopyridine precursor, potential impurities could include:
-
Starting materials: Unreacted tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
-
Partially reduced intermediates: Di- or tetrahydro-pyrrolo[3,2-c]pyridine derivatives.
-
Isomers: Depending on the stereocontrol of the reduction, diastereomers may be present. The formation of other pyrrolopyridine isomers (e.g., [3,2-b], [2,3-c], [3,4-b]) during the synthesis of the precursor could also lead to isomeric impurities.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloromethane, ethyl acetate).
-
Catalyst residues: If a catalytic hydrogenation is performed, traces of the metal catalyst (e.g., palladium, platinum) may remain.
A thorough purity analysis should aim to detect and quantify these potential impurities to ensure the quality of the this compound. The use of multiple analytical techniques provides a comprehensive understanding of the compound's purity profile.
References
Comparative Guide to Analytical Methods for 1-Boc-octahydropyrrolo[3,2-c]pyridine
This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Boc-octahydropyrrolo[3,2-c]pyridine and alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable analytical method for their specific needs.
Introduction
1-Boc-octahydropyrrolo[3,2-c]pyridine is a bicyclic amine protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under various conditions and its facile removal under acidic conditions[1][2]. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of intermediates and final products containing this moiety. This guide details a proposed, validated reverse-phase HPLC (RP-HPLC) method and compares its performance with other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).
Validated HPLC Method
A dedicated, validated HPLC method for 1-Boc-octahydropyrrolo[3,2-c]pyridine is presented below. The method is based on established protocols for the analysis of Boc-protected amines and pyridine derivatives[3][4][5].
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3].
-
Mobile Phase A: 0.1% Formic acid in water[6].
-
Mobile Phase B: Acetonitrile[6].
-
Gradient Elution: A typical gradient would be from 10% B to 90% B over 20 minutes[3].
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines[5][6]. The validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Results for Similar Compounds |
| Linearity (R²) | ≥ 0.999 | 0.9985 - 0.9998[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.9% - 106%[6] |
| Precision (% RSD) | ≤ 2.0% | < 5%[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.020 - 0.27 µg/L for related pharmaceuticals[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.080 - 0.91 µg/L for related pharmaceuticals[6] |
| Robustness | No significant change in results with small variations in method parameters (e.g., flow rate, temperature). | Method should be robust under minor variations. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful quantitative tool, other techniques offer complementary information. The choice of method depends on the specific analytical need, such as purity assessment, structure confirmation, or reaction monitoring.
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence of the tert-butyl group (a characteristic 9H singlet) and shows shifts in adjacent protons upon protection. | Quantitative and provides detailed structural information of the entire molecule.[1] | Requires a relatively pure sample and may not be suitable for complex mixtures without advanced techniques.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the Boc-protected product. | Highly sensitive, requires a very small amount of sample, and can be coupled with HPLC (LC-MS) for enhanced separation and identification.[1][7][8] | The Boc group can be unstable under certain MS conditions, potentially leading to fragmentation.[7] |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and a mobile phase. | Monitors reaction progress by showing the consumption of the starting amine and the appearance of a new, less polar product spot. | Simple, rapid, and cost-effective for reaction monitoring.[1] | Not quantitative and provides limited information on purity. |
Experimental Workflow & Signaling Pathways
Caption: Workflow for the HPLC analysis of 1-Boc-octahydropyrrolo[3,2-c]pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In vitro evaluation of compounds synthesized from tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
For Immediate Release
This guide provides a comparative analysis of the in vitro biological activity of novel compounds synthesized from a tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate scaffold. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the therapeutic potential of this class of compounds against various biological targets, primarily focusing on their anticancer properties.
I. Comparative Analysis of Antiproliferative Activity
A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The results, summarized in the tables below, highlight the potent cytotoxic effects of these compounds, with some exhibiting efficacy in the nanomolar range. For comparative purposes, data for established reference compounds are also included where available.
Table 1: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Against Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | SGC-7901 (Gastric Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Reference Compound |
| 10t | 0.12 | 0.15 | 0.21 | Combretastatin A-4 (CA-4) |
| 10a | >10 | >10 | >10 | |
| 10d | 1.25 | 1.87 | 2.03 | |
| 10h | 0.98 | 1.12 | 1.54 | |
| CA-4 | 0.0021 | 0.0018 | 0.0025 |
Data synthesized from studies on novel 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]
Table 2: FMS Kinase Inhibitory Activity and Antiproliferative Effects of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC₅₀ (nM) | Ovarian Cancer Cell Line (SK-OV-3) IC₅₀ (µM) | Prostate Cancer Cell Line (PC-3) IC₅₀ (µM) | Breast Cancer Cell Line (MCF-7) IC₅₀ (µM) | Reference Compound |
| 1r | 30 | 0.15 | 0.21 | 0.18 | KIST101029 |
| 1e | 60 | Not Reported | Not Reported | Not Reported | |
| KIST101029 | 96 | 0.35 | 0.42 | 0.38 |
Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[3]
II. Mechanism of Action: Tubulin Polymerization Inhibition
Select compounds were further investigated to elucidate their mechanism of action. Compound 10t , the most potent antiproliferative agent from its series, was found to be a potent inhibitor of tubulin polymerization, a key process in cell division.[1][2] This mechanism is shared with the reference compound, Combretastatin A-4.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
III. Signaling Pathway Inhibition: Fibroblast Growth Factor Receptor (FGFR)
Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[4][5]
FGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the FGFR signaling cascade by pyrrolopyridine derivatives.
IV. Experimental Protocols
A. In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds or a reference drug, typically in a serial dilution. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. FMS Kinase Inhibition Assay
The inhibitory effect of the compounds on FMS kinase activity is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Reaction Mixture Preparation: The reaction is carried out in a 96-well plate containing FMS kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.
-
Compound Addition: The synthesized compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: A kinase detection reagent is added to stop the reaction and to generate a signal (e.g., luminescence or fluorescence) that correlates with the amount of ADP produced.
-
Signal Measurement: The signal is read using a plate reader.
-
IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.
V. Conclusion
The derivatives of the this compound scaffold represent a promising class of compounds with significant in vitro anticancer activity. The data presented in this guide demonstrates their potential as inhibitors of key cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling. Further optimization of these lead compounds could result in the development of novel and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic compound commonly used in pharmaceutical research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact isomer may not always be available, data for closely related compounds, such as its hydrochloride salt or other isomers, can provide valuable guidance. The available information indicates that this compound may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood[1][2][3].
Waste Identification and Segregation
Proper waste management begins with accurate identification and segregation. All waste containing this compound, including neat compound, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats), should be treated as hazardous chemical waste[4][5].
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible chemicals can react violently, leading to dangerous situations[6].
Disposal Procedures for Unused and Contaminated Material
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service[2][7]. This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction[2].
Key Steps for Disposal:
-
Collection: Collect all waste containing this compound in a designated, compatible, and properly sealed waste container[8]. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and any associated hazards[4][6].
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory[4][8]. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste[2][4][5].
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [4][9] Evaporation of chemical waste, even in a fume hood, is also not an acceptable disposal method[5][8].
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully. If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, though institutional policies may vary.
Spill Management
In the event of a spill, evacuate personnel from the immediate area if necessary. Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite or sand[3]. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste[2][7]. Ensure the area is then decontaminated. For large spills, contact your institution's EHS department immediately.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Max 55 gallons of hazardous waste in a satellite accumulation area. | [4] |
| Acutely Toxic Waste Limit | Max 1 quart of liquid or 1 kg of solid for P-listed waste. | [4] |
| Container Headroom | Leave at least one-inch of headroom in waste containers to allow for expansion. | [8] |
| Drain Disposal pH Range | Not applicable for this compound. Generally for dilute acids/bases: 5.5 - 10.5. | [9] |
Disposal Workflow
References
- 1. aksci.com [aksci.com]
- 2. capotchem.com [capotchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. angenechemical.com [angenechemical.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1147422-00-1). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5] |
The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1][3] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3][5] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[3][6] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]
-
Do not eat, drink, or smoke when using this product.[4]
4. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][2]
Emergency Procedures
| Situation | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
| Spill Management | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact the appropriate emergency response team.[1][3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[3][5]
-
Waste Treatment and Disposal : Waste containing this compound should be treated as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[6] Disposal may involve a licensed professional waste disposal service or a chemical incinerator.[3][5]
Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
